UDP-β-D-Glucose (sodium salt)
Description
Significance as a Nucleotide Sugar and Glycosyl Donor in Glycobiology
UDP-β-D-glucose belongs to a class of compounds known as nucleotide sugars, which are activated monosaccharides linked to a nucleoside diphosphate (B83284). hmdb.cadiva-portal.org This activation, via a high-energy phosphoanhydride bond, makes the glucose moiety readily transferable. In the field of glycobiology, UDP-glucose is paramount as a universal glycosyl donor. wikipedia.org Enzymes called glycosyltransferases utilize UDP-glucose as a substrate to attach glucose units to various acceptor molecules, including other sugars, lipids, and proteins. wikipedia.org This process, known as glycosylation, is fundamental for the synthesis of complex carbohydrates and glycoconjugates. The energy stored in the bond between glucose and UDP drives the formation of glycosidic linkages, which would otherwise be energetically unfavorable. libretexts.org Consequently, UDP-glucose is the direct or indirect precursor for countless essential biomolecules, such as polysaccharides, glycoproteins, and glycolipids. csic.esmedchemexpress.comnih.gov
Ubiquitous Distribution and Essentiality Across Domains of Life: Prokaryotes, Eukaryotes (Plants, Fungi, Animals)
The universal importance of UDP-glucose is underscored by its presence and essential functions across all domains of life. csic.eswikipedia.orgnih.gov
Prokaryotes: In bacteria, UDP-glucose is a central intermediate in carbohydrate metabolism. frontiersin.org It is indispensable for the synthesis of critical components of the bacterial cell envelope, such as lipopolysaccharide (LPS) and capsular polysaccharides, which are often necessary virulence factors for pathogenic bacteria. csic.esnih.govresearchgate.net It also serves as a precursor for the osmoprotectant trehalose (B1683222) and is involved in galactose utilization through the Leloir pathway. nih.gov Some bacteria also use UDP-glucose to synthesize cellulose (B213188) for forming protective biofilms. rcsb.orgwikipedia.org The enzyme responsible for its synthesis, UDP-glucose pyrophosphorylase (UGPase), is considered a potential target for new antibiotics due to its essentiality and structural difference from its eukaryotic counterparts. nih.gov
Eukaryotes:
Plants: UDP-glucose is at the heart of plant carbohydrate metabolism. mdpi.comdiva-portal.org It is the direct precursor for the synthesis of sucrose (B13894), the primary sugar transported throughout the plant, and for cellulose and callose, the main structural components of the plant cell wall. csic.esdiva-portal.orgscielo.broup.com UDP-glucose is the key substrate for enzymes like sucrose-phosphate synthase and cellulose synthase. rcsb.orgoup.compnas.org It can be synthesized from glucose-1-phosphate by UGPase or from sucrose by sucrose synthase, particularly in non-photosynthetic (sink) tissues. diva-portal.orgnih.gov Recent research also suggests that extracellular UDP-glucose may function as a signaling molecule in plants, influencing growth and stress responses. frontiersin.org
Fungi: In fungi, UDP-glucose is the activated glucose donor for the synthesis of glycogen (B147801), a primary energy storage polysaccharide. csic.es Furthermore, it is a crucial precursor for the synthesis of chitin (B13524), a vital structural component of the fungal cell wall. nih.gov UDP-glucose is first converted into other nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc), which is then polymerized into chitin by chitin synthases. nih.govuniprot.orgmdpi.com
Animals: In animal cells, UDP-glucose is the immediate precursor for glycogen synthesis, catalyzed by the enzyme glycogen synthase. libretexts.orgwikipedia.orgnih.govaklectures.com It is also essential for the biosynthesis of a wide range of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans, which are vital for cell-cell recognition, signaling, and tissue structure. csic.esnih.gov UDP-glucose is a key player in galactose metabolism, where it is converted to UDP-galactose, allowing galactose to be integrated into mainstream glucose metabolism. csic.esnih.govnih.gov Additionally, it can be oxidized to UDP-glucuronic acid, a precursor for proteoglycans and a key molecule in detoxification processes. hmdb.cawikipedia.org
| Domain of Life | Primary Functions | Key Products |
|---|---|---|
| Prokaryotes | Cell envelope synthesis, virulence factor formation, osmoprotection, galactose metabolism, biofilm formation. csic.esnih.govresearchgate.netrcsb.org | Lipopolysaccharide (LPS), Capsular polysaccharides, Trehalose, Cellulose. csic.esnih.govrcsb.org |
| Eukaryotes (Plants) | Sucrose synthesis, cell wall synthesis (cellulose, hemicellulose, pectin), potential signaling. diva-portal.orgcsic.esdiva-portal.orgfrontiersin.org | Sucrose, Cellulose, Callose, Hemicellulose, Pectins. diva-portal.orgdiva-portal.org |
| Eukaryotes (Fungi) | Energy storage, cell wall synthesis. csic.esnih.gov | Glycogen, Chitin (via UDP-GlcNAc). csic.esmdpi.com |
| Eukaryotes (Animals) | Energy storage, glycoconjugate synthesis, galactose metabolism, detoxification. hmdb.cacsic.esnih.gov | Glycogen, Glycoproteins, Glycolipids, Proteoglycans, UDP-glucuronic acid. wikipedia.orgcsic.esnih.gov |
Central Position in Carbohydrate Metabolism and Glycoconjugate Biosynthesis
UDP-glucose occupies a pivotal junction in the metabolic pathways of carbohydrates. csic.esmdpi.com It is typically synthesized from glucose-1-phosphate and UTP in a reversible reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). wikipedia.orgfrontiersin.orgoup.com The subsequent hydrolysis of the pyrophosphate byproduct drives the reaction in the direction of UDP-glucose synthesis. libretexts.org
Once formed, UDP-glucose serves as a branching point, directing glucose into numerous biosynthetic pathways. csic.esdiva-portal.org
Polysaccharide Synthesis: It is the direct glucosyl donor for the synthesis of major polysaccharides like glycogen in animals and fungi (via glycogen synthase), cellulose in plants and some bacteria (via cellulose synthase), and callose in plants. rcsb.orgscielo.brwikipedia.orgresearchgate.net
Disaccharide Synthesis: In plants, it reacts with fructose-6-phosphate (B1210287) to form sucrose, the main transport sugar. diva-portal.orgpnas.org
Interconversion to other Nucleotide Sugars: UDP-glucose is a precursor for other essential nucleotide sugars. It can be epimerized to UDP-galactose (for lactose (B1674315) and galactolipid synthesis) or oxidized to UDP-glucuronic acid (for proteoglycan and pectin (B1162225) synthesis). hmdb.cawikipedia.orgnih.gov In plants, it can also be converted to UDP-L-rhamnose, a component of cell wall pectins. uniprot.orguniprot.org
Glycoconjugate Formation: It is the ultimate source of glucose, galactose, and other sugar moieties for the glycosylation of proteins and lipids, forming glycoproteins and glycolipids that are crucial for a multitude of cellular functions. csic.esnih.govnih.gov
This central role makes the regulation of UDP-glucose levels critical for cellular homeostasis, balancing the demands of energy storage, structural biosynthesis, and the production of complex glycoconjugates. diva-portal.orgmdpi.com
| Enzyme | Substrate(s) | Product(s) | Biological Pathway | Organism(s) |
|---|---|---|---|---|
| UDP-glucose pyrophosphorylase (UGPase) | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | UDP-glucose Synthesis | All organisms. wikipedia.org |
| Glycogen Synthase | UDP-glucose, (Glycogen)n | UDP, (Glycogen)n+1 | Glycogen Synthesis | Animals, Fungi. wikipedia.orgnih.gov |
| Cellulose Synthase | UDP-glucose | UDP, Cellulose | Cellulose Synthesis | Plants, some Bacteria. rcsb.orgwikipedia.orgscielo.br |
| Sucrose-Phosphate Synthase | UDP-glucose, Fructose-6-phosphate | UDP, Sucrose-6-phosphate | Sucrose Synthesis | Plants. diva-portal.orgoup.com |
| UDP-glucose 4-epimerase | UDP-glucose | UDP-galactose | Galactose Metabolism / Glycoconjugate Synthesis | All organisms. csic.esnih.gov |
| UDP-glucose 6-dehydrogenase | UDP-glucose, 2 NAD+ | UDP-glucuronic acid, 2 NADH | Pectin/Hemicellulose/Proteoglycan Synthesis | Plants, Animals. diva-portal.orgcsic.es |
| UDP-Glc:glycoprotein (B1211001) glucosyltransferase (UGGT) | UDP-glucose, Misfolded glycoprotein | UDP, Monoglucosylated glycoprotein | Protein Quality Control (ER) | Most Eukaryotes. nih.gov |
Properties
CAS No. |
7333-33-7 |
|---|---|
Molecular Formula |
C15H22N2O17P2 · 2Na |
Molecular Weight |
610.3 |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../ |
InChI Key |
PKJQEQVCYGYYMM-BYFFMYLLSA-L |
SMILES |
O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+] |
Synonyms |
NSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose |
Origin of Product |
United States |
Biosynthesis and Enzymatic Production of Udp β D Glucose
UDP-Glucose Pyrophosphorylase (UGPase/UGP) Mediated Synthesis
The principal enzyme responsible for the synthesis of UDP-Glc is UDP-Glucose Pyrophosphorylase (UGPase), also known as UTP--glucose-1-phosphate uridylyltransferase. ontosight.aiwikipedia.org This enzyme is central to carbohydrate metabolism in all living organisms, from bacteria to plants and animals. portlandpress.comdiva-portal.org
Reversible Catalytic Mechanism and Stoichiometry (UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + Pyrophosphate)
UGPase catalyzes the reversible reaction between uridine (B1682114) triphosphate (UTP) and glucose-1-phosphate (G1P) to yield UDP-glucose and inorganic pyrophosphate (PPi). numberanalytics.comfrontiersin.org The stoichiometry of this reaction is a 1:1:1:1 ratio:
UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + Pyrophosphate reactome.org
The reaction mechanism is an ordered sequential Bi Bi mechanism. frontiersin.orgnih.gov In plants and some eukaryotic parasites, UTP is the first substrate to bind to the enzyme, followed by glucose-1-phosphate. frontiersin.org The products are then released, with pyrophosphate being released first, followed by UDP-glucose. frontiersin.org The reaction is readily reversible, with a Gibbs Free Energy close to zero. wikipedia.org However, in cellular environments, the reaction is typically driven in the forward direction (synthesis of UDP-glucose) due to the rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase. wikipedia.orgfrontiersin.org This hydrolysis removes one of the products, shifting the equilibrium towards UDP-glucose formation according to Le Chatelier's Principle. wikipedia.org The reaction is magnesium-dependent, requiring the presence of Mg2+ ions for activity. frontiersin.orgdiva-portal.org
Diverse Enzyme Families and Isoforms: UGPase, UDP-sugar Pyrophosphorylase (USPase), UDP-N-acetylglucosamine Pyrophosphorylase (UAGPase)
In plants, there are three main families of pyrophosphorylases that can produce UDP-sugars: UDP-Glc pyrophosphorylase (UGPase), UDP-sugar pyrophosphorylase (USPase), and UDP-N-acetylglucosamine pyrophosphorylase (UAGPase). frontiersin.orgfrontiersin.org These families are distinguished by their amino acid sequences and substrate specificities. frontiersin.orgfrontiersin.org While all three can produce UDP-Glc, UGPase is the most specific for this reaction. frontiersin.orgjst.go.jp
UGPase: This family is highly specific for glucose-1-phosphate. frontiersin.org Plants typically have at least two distinct genes for UGPase, leading to different isoforms, such as UGPase-A (cytosolic) and UGPase-B (plastidial). frontiersin.orgportlandpress.com Humans also have two main isoforms, UGP1 and UGP2, encoded by separate genes. ontosight.ai
USPase: This enzyme exhibits broad substrate specificity, utilizing a variety of sugar-1-phosphates. diva-portal.orgfrontiersin.org It can catalyze the formation of UDP-galactose, UDP-glucuronic acid, UDP-xylose, and UDP-L-arabinose from their respective monosaccharide-1-phosphates. diva-portal.org
UAGPase: This enzyme preferentially uses N-acetylglucosamine-1-P (GlcNAc-1-P) and N-acetylgalactosamine-1-P (GalNAc-1-P) as substrates. frontiersin.orgfrontiersin.org
Despite low amino acid sequence homology (below 20% identity), these pyrophosphorylase families share a common tertiary structure, featuring a central catalytic domain with a Rossmann-like fold. frontiersin.orgjst.go.jp
Substrate Specificity and Kinetic Properties of Pyrophosphorylases
The substrate specificity and kinetic properties of pyrophosphorylases vary between the different families and even among isoforms of the same family. numberanalytics.comfrontiersin.org
UGPase demonstrates high specificity for its substrates, UTP and glucose-1-phosphate. numberanalytics.com In contrast, USPase has a broader substrate range, with the ability to use various sugar-1-phosphates. jst.go.jp For instance, the USPase from Arabidopsis can utilize glucose-1-P, galactose-1-P, glucuronic acid-1-P, xylose-1-P, and arabinose-1-P. jst.go.jp UAGPase is specific for N-acetylated sugar-1-phosphates but can also utilize glucose-1-P to some extent. diva-portal.org
The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), differ among these enzymes, reflecting their adaptation to various cellular needs and environments. numberanalytics.com For example, two UGPase isozymes from Arabidopsis, UGPase-1 and UGPase-2, exhibit different kinetic properties. UGPase-1 has consistently lower Km values for all substrates compared to UGPase-2, indicating a higher affinity for its substrates. nih.gov
Table 1: Kinetic Properties of Pyrophosphorylases
| Enzyme Family | Preferred Substrates | Typical Km Values (mM) | Notes |
|---|---|---|---|
| UGPase | UTP, Glucose-1-Phosphate frontiersin.org | 0.03 - 0.4 diva-portal.orgnih.gov | Highly specific for its substrates. |
| USPase | UTP, various Sugar-1-Phosphates (e.g., Gal-1-P, GlcA-1-P) jst.go.jp | 0.1 - 2.0 jst.go.jp | Broad substrate specificity. |
| UAGPase | UTP, GlcNAc-1-P, GalNAc-1-P frontiersin.org | Varies | Can also utilize Glucose-1-P to some extent. diva-portal.org |
Allosteric Regulation of UGPase Activity (e.g., by Fructose-1,6-bisphosphate)
The activity of UGPase can be allosterically regulated by various metabolites, allowing the cell to modulate UDP-glucose synthesis in response to its metabolic state. While fructose-1,6-bisphosphate is a known allosteric activator for ADP-glucose pyrophosphorylase, another key enzyme in carbohydrate metabolism, the direct allosteric regulation of UGPase by this specific compound is less clearly defined in the literature. ancefn.org.ar However, UGPase activity is influenced by other allosteric effectors. For instance, glucose-6-phosphate can act as an allosteric activator, enhancing the enzyme's affinity for glucose-1-phosphate. numberanalytics.com Conversely, the product UDP-glucose can act as a feedback inhibitor, reducing enzyme activity when its levels are high. numberanalytics.com Pyrophosphate (PPi) can also inhibit the enzyme by competing with UTP for binding to the active site. numberanalytics.com
Post-Translational Modifications and Oligomerization of UGPase as Regulatory Mechanisms
UGPase activity is also regulated through post-translational modifications (PTMs) and changes in its quaternary structure (oligomerization). numberanalytics.comnih.gov
Post-Translational Modifications: UGPase is subject to several PTMs that can modulate its activity, stability, and subcellular localization. numberanalytics.commdpi.com These modifications include:
Phosphorylation: Phosphorylation of UGPase has been observed in various organisms, including yeast and sugarcane. diva-portal.orgnih.gov In yeast, phosphorylation can affect the partitioning of glucose flux between glycogen (B147801) and cell wall synthesis. wikipedia.org
Ubiquitination and Acetylation: These modifications have also been identified on UGPase, suggesting their role in regulating the enzyme's function. numberanalytics.com
Redox Regulation: UGPase activity can be modulated by the cellular redox state. frontiersin.org Oxidation of the enzyme, for example by hydrogen peroxide (H2O2), can decrease its activity, which can be restored by reducing agents. mdpi.comnih.gov This redox sensitivity is often linked to the oxidation of specific cysteine residues. nih.gov
N-glycosylation: This modification has been reported for rice and maize UGPases. mdpi.comdiva-portal.org
Oligomerization: The quaternary structure of UGPase varies across different species and can be a crucial regulatory mechanism. nih.gov
In plants, UGPase is typically active as a monomer, but can form dimers and higher-order oligomers, which may represent an inactive or sequestered form of the enzyme. oup.comresearchgate.net The oligomeric state of plant UGPase can be influenced by factors such as the presence of oxidizing agents. nih.gov For example, sugarcane UGPase exists as both a monomer and a dimer in leaves, and oxidation can promote the formation of dimers and larger oligomers. nih.govmdpi.com
In contrast, human and yeast UGPases are active as homo-octamers, and this octameric structure is essential for their enzymatic function. mdpi.comoup.com
Bacterial UGPases are often active as tetramers. oup.comuomphysics.net
Gene Regulation of UGPase Expression in Response to Environmental Cues (e.g., Phosphate (B84403) Deficiency, Sucrose (B13894), Light, Cold)
The expression of UGPase genes is tightly regulated at the transcriptional level in response to a variety of internal and external signals, ensuring that UDP-glucose synthesis is coordinated with the plant's metabolic and developmental needs. diva-portal.orgmdpi.com
Phosphate Deficiency: UGPase gene expression is often upregulated in response to phosphate (Pi) limitation. diva-portal.orgfrontiersin.org This may be a mechanism to adjust the plant's nutritional status, as sucrose synthesis and hydrolysis are closely linked to Pi availability. diva-portal.org
Sucrose and other Sugars: The presence of sucrose can strongly induce the expression of UGPase genes. diva-portal.orgresearchgate.net This upregulation is thought to be part of a signaling pathway that responds to the availability of carbohydrates. oup.com
Light: Light exposure can also lead to an increase in UGPase gene expression, often mimicking the effect of sucrose. researchgate.netdiva-portal.org The combined effect of light and sucrose can result in a more pronounced increase in transcript levels. researchgate.net
Cold: Cold stress has been shown to increase the transcript levels of UGPase, as well as the amount and activity of the UGPase protein in plants like Arabidopsis and poplar. diva-portal.org
Other Stresses: UGPase expression can also be affected by other environmental stresses, such as salt stress and heavy metal stress. mdpi.com
This complex transcriptional control allows plants to fine-tune the production of UDP-glucose in response to changing environmental conditions and metabolic demands. mdpi.com
Contribution of Sucrose Synthase (SuSy) to Cytosolic UDP-Glucose Pool in Plants
In plant cells, the cytosolic pool of UDP-glucose is critical for metabolism, serving as a direct precursor for cellulose (B213188) and callose synthesis at the plasma membrane and for sucrose synthesis itself. oup.com While UGPase is a key contributor, sucrose synthase (SuSy) plays a vital and distinct role, particularly in sink tissues (non-photosynthetic organs like roots, seeds, and fruits). frontiersin.orgnih.gov
SuSy catalyzes the reversible cleavage of sucrose, the primary transport sugar in most plants, into fructose (B13574) and UDP-glucose. frontiersin.orgnih.gov This reaction is highly significant in sink tissues where imported sucrose is metabolized. nih.gov The UDP-glucose generated by SuSy can be channeled directly into various metabolic pathways:
Starch Synthesis: In cereal endosperms and other storage tissues, the UDP-glucose from SuSy can be converted by UGPase to glucose-1-phosphate, which then enters the pathway for ADP-glucose and starch biosynthesis. oup.comfrontiersin.org
Cell Wall Polysaccharide Synthesis: A portion of SuSy is often associated with the plasma membrane, where it is thought to channel UDP-glucose directly to cellulose synthase complexes for cellulose production. mdpi.comnih.gov This provides a direct link between sucrose unloading and cell wall construction.
Energy and Carbon Skeletons: The fructose released in the SuSy reaction, along with the products of UDP-glucose metabolism, can enter glycolysis to provide energy and carbon skeletons for cellular respiration and other biosynthetic processes. mdpi.com
The direction of the SuSy reaction is regulated by factors such as pH and substrate availability. frontiersin.org In sink tissues, the continuous removal of its products (UDP-glucose and fructose) drives the reaction in the direction of sucrose cleavage, thus maintaining the cytosolic UDP-glucose pool. oup.com Studies on plants with reduced SuSy activity have shown significant impacts, including reduced starch and cellulose synthesis, highlighting its central role in carbon partitioning. nih.gov
Ancestral UDP-Glucose Pyrophosphorylase Activity and Evolutionary Paths of Enzyme Inactivation
The evolution of UDP-glucose metabolizing enzymes reveals fascinating instances of gene duplication followed by functional divergence, including the partial or complete inactivation of catalytic activity. A well-studied example is the relationship between the GalU and GalF proteins in Escherichia coli and other enteric bacteria. frontiersin.orgresearchgate.net
In E. coli, UDP-glucose is synthesized by the UGPase encoded by the galU gene. frontiersin.org A second gene, galF, encodes a protein with high sequence identity to GalU, but its role has been debated. nih.gov Research has demonstrated that GalF is derived from a catalytic UGPase ancestor but has undergone an evolutionary path of "enzyme inactivation," resulting in a protein with very low residual UGPase activity compared to GalU. frontiersin.orgresearchgate.netnih.gov
This evolutionary trajectory is supported by several lines of evidence:
Residual Activity: Over-expression of GalF can partially revert the phenotype of a galU-deficient strain, indicating that GalF retains some, albeit minimal, UGPase function. researchgate.netnih.gov
Mutagenesis Studies: The catalytic activity of GalF can be enhanced through targeted mutagenesis, "resurrecting" some of its ancestral function. nih.gov This provides strong evidence of its origin as a more active enzyme.
Structural Divergence: While sharing a common fold, differences in key residues and quaternary structure between GalU and GalF account for the dramatic difference in their catalytic efficiency. frontiersin.orgresearchgate.net
This process of enzyme inactivation is not unique. In plants, the UDPGP gene family is divided into several clades, including UGPase (UGP), UDP-sugar pyrophosphorylase (USP), and UDP-N-acetylglucosamine pyrophosphorylase (UAP). nih.govresearchgate.net These families arose from ancient gene duplication events. While core catalytic functions are often conserved due to their essential roles, some members show divergence in substrate specificity or expression patterns. frontiersin.orgresearchgate.net For instance, in Arabidopsis, two UGPase genes exist, UGP1 and UGP2. UGP1 acts as a predominant "house-keeping" gene, while UGP2 is expressed at lower levels and may have a more specialized role, possibly related to stress responses. oup.comnih.gov The functional inactivation of a UAP gene in rice has been linked to defense responses and programmed cell death, suggesting that the loss of an ancestral enzymatic function can be co-opted for new regulatory roles in the organism. nih.gov
Comparative Catalytic Activity of E. coli UGPase (GalU) and the Inactivated Homolog (GalF)
The table below illustrates the significant difference in catalytic efficiency, providing a clear example of evolutionary enzyme inactivation.
| Enzyme | Source Organism | Michaelis-Menten Constant (KM) for UTP | Michaelis-Menten Constant (KM) for Glc-1-P | Relative Activity |
| GalU (UGPase) | E. coli | 0.23 mM csic.es | 0.15 mM csic.es | High |
| GalF | E. coli | Not determined | Not determined | Very Low frontiersin.orgnih.gov |
Metabolic Transformations and Pathways Involving Udp β D Glucose
Glucose Homeostasis and Carbon Storage
UDP-β-D-glucose is a critical molecule for managing glucose levels and storing carbon in various organisms. It acts as the primary glucosyl donor for the synthesis of storage polysaccharides like glycogen (B147801) in animals and bacteria, and is involved in the metabolism of starch and the synthesis of trehalose (B1683222) in plants and other organisms.
Glycogen Synthesis as a Glucosyl Donor (e.g., in Animal and Bacterial Systems)
In animal and many bacterial systems, UDP-glucose is the immediate precursor for glycogen synthesis. nih.gov Glycogen, a branched polymer of glucose, serves as the main form of glucose storage. The enzyme glycogen synthase facilitates the transfer of the glucosyl moiety from UDP-glucose to a growing glycogen chain via an α(1→4) glycosidic bond. wikipedia.org This process is fundamental for maintaining blood glucose levels and providing a readily available energy source.
While most bacteria utilize adenosine (B11128) diphosphate (B83284) glucose (ADP-glucose) for glycogen synthesis, some, like Prevotella bryantii, a bacterium found in the rumen, exclusively use UDP-glucose. oup.compnas.orgfrontiersin.org In this bacterium, UDP-glucose pyrophosphorylase activity is high, and the subsequent glycogen synthase utilizes UDP-glucose as the direct substrate. nih.gov This highlights a variation in the universal theme of glycogen metabolism.
Table 1: Comparison of Glycogen Synthesis Precursors
| Organism Group | Primary Glucosyl Donor | Key Enzyme |
| Animals & Fungi | UDP-glucose | Glycogen Synthase (GT3 family) wikipedia.org |
| Most Bacteria | ADP-glucose | Glycogen Synthase (GT5 family) wikipedia.orgpnas.org |
| Prevotella bryantii | UDP-glucose | Glycogen Synthase nih.gov |
Starch Metabolism in Plants
In plants, the primary precursor for starch synthesis is ADP-glucose. mdpi.comnih.gov However, UDP-glucose plays a crucial, albeit indirect, role in starch metabolism. UDP-glucose is a precursor for sucrose (B13894) synthesis, the main transport sugar in most plants. diva-portal.org Sucrose is then transported from source tissues (like leaves) to sink tissues (like roots and seeds) where it is converted back to glucose-1-phosphate, which can then be used to generate ADP-glucose for starch synthesis. diva-portal.org While UDP-glucose pyrophosphorylase activity is significantly higher than ADP-glucose pyrophosphorylase activity in developing wheat grains, evidence suggests that ADP-glucose is the primary substrate for starch synthase. publish.csiro.au
Trehalose Biosynthesis
Trehalose, a non-reducing disaccharide, is an important energy source and protectant against environmental stress in many organisms, including bacteria, fungi, and plants. researchgate.netresearchgate.net The most common pathway for trehalose biosynthesis involves two enzymatic steps. nih.gov The first step is the transfer of a glucosyl group from UDP-glucose to glucose-6-phosphate, a reaction catalyzed by trehalose-6-phosphate (B3052756) synthase (TPS), to form trehalose-6-phosphate (T6P). nih.govoup.com In the second step, trehalose-6-phosphate phosphatase (TPP) dephosphorylates T6P to yield trehalose. nih.govoup.com
The reaction catalyzed by TPS is: UDP-glucose + Glucose-6-phosphate → UDP + Trehalose-6-phosphate. nih.govnih.gov
This pathway is widely distributed and essential for the survival of many organisms under stress conditions. researchgate.netnih.gov
Interconversion Pathways to Other Nucleotide Sugars
UDP-glucose is a branching point in nucleotide sugar metabolism, serving as the precursor for the synthesis of other UDP-sugars that are vital for various cellular processes, including cell wall biosynthesis and detoxification.
Leloir Pathway and Galactose Utilization (Interconversion with UDP-Galactose)
The Leloir pathway is the primary route for the metabolism of galactose. wikipedia.orgtuscany-diet.net A key step in this pathway is the reversible interconversion of UDP-glucose and UDP-galactose, catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE). wikipedia.orgnih.govresearchgate.net This reaction allows for the entry of galactose into glycolysis by converting it to glucose-1-phosphate. Conversely, it enables the synthesis of UDP-galactose from UDP-glucose when galactose is not available from the diet, which is essential for the synthesis of glycoproteins and glycolipids. tuscany-diet.netresearchgate.net
The epimerization reaction involves a change in the stereochemistry at the C4 position of the hexose. nih.gov In humans and other metazoans, GALE also catalyzes the interconversion of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine. researchgate.netuniprot.org
Table 2: Key Enzymes of the Leloir Pathway
| Enzyme | Function |
| Galactokinase (GALK) | Phosphorylates galactose to galactose-1-phosphate. researchgate.net |
| Galactose-1-phosphate uridylyltransferase (GALT) | Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate. researchgate.net |
| UDP-galactose 4'-epimerase (GALE) | Interconverts UDP-galactose and UDP-glucose. wikipedia.orgnih.govresearchgate.net |
UDP-Glucuronic Acid Biosynthesis via UDP-Glucose Dehydrogenase (UGDH)
UDP-glucuronic acid (UDP-GlcA) is a crucial precursor for the synthesis of various polysaccharides, including hemicellulose and pectin (B1162225) in plants, and glycosaminoglycans like hyaluronan and chondroitin (B13769445) sulfate (B86663) in vertebrates. tandfonline.comebi.ac.ukmdpi.com It is synthesized through the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). tandfonline.commdpi.comnih.gov
This reaction involves the oxidation of the C6 hydroxyl group of the glucose moiety of UDP-glucose to a carboxyl group, with the concomitant reduction of two molecules of NAD+ to NADH. tandfonline.com
The reaction is: UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+
UGDH is a key enzyme in the uronic acid pathway and its activity is tightly regulated. mdpi.com The product, UDP-GlcA, can then be further converted to other UDP-sugars such as UDP-xylose and UDP-arabinose, expanding the repertoire of building blocks for complex carbohydrate synthesis. tandfonline.com
Enzymatic Mechanism and NAD+ Dependence
The catalytic mechanism of UGDH, while extensively studied, has been a subject of some debate. oncotarget.comnih.gov The most widely discussed model involves two successive NAD+-dependent oxidation steps occurring at the C6 primary alcohol of the glucose moiety, without the release of the intermediate aldehyde. nih.gov
The classical proposed mechanism unfolds in several steps:
First Oxidation: The process begins with the transfer of a hydride from the C6 of UDP-glucose to NAD+, forming NADH and an aldehyde intermediate, UDP-α-D-gluco-hexodialdose. oncotarget.comnih.gov
Thiohemiacetal Formation: A highly conserved cysteine residue (Cys276 in human UGDH) in the enzyme's active site acts as a nucleophile, attacking the aldehyde intermediate. nih.govuniprot.org This attack forms a covalent thiohemiacetal intermediate, tethering the substrate to the enzyme. oncotarget.comuniprot.org The formation of this intermediate is believed to be kinetically coupled to the first oxidation, effectively "trapping" the transient aldehyde. nih.gov
Second Oxidation: The thiohemiacetal intermediate is then oxidized in a second NAD+-dependent step, forming a thioester intermediate and a second molecule of NADH. oncotarget.comnih.gov
Hydrolysis: Finally, the thioester intermediate is irreversibly hydrolyzed by a water molecule, releasing the final product, UDP-GlcUA, and regenerating the free enzyme. oncotarget.comuniprot.org The amino acid Glu161 has been identified as the Brønsted base that catalytically promotes this final hydrolysis step. uniprot.org
Alternative mechanisms have been proposed. One suggests the formation of a Schiff base intermediate instead of an aldehyde. oncotarget.comnih.gov Another, more recent model posits that the first oxidation step bypasses the aldehyde intermediate entirely through an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction. oncotarget.comnih.govijbs.com Despite the controversies regarding the initial steps, there is a general consensus on the subsequent enzymatic events involving the thioester intermediate and final hydrolysis. oncotarget.com Structural studies of human UGDH have provided significant insights, revealing that the enzyme is a hexameric complex and that substrate and cofactor binding induces conformational changes essential for catalysis. nih.govrcsb.orgrcsb.org
Substrate Specificity of UGDH Isoforms
UDP-glucose dehydrogenase exhibits a high degree of substrate specificity. Multiple isoforms of UGDH exist in various organisms, particularly in plants, where they play differential roles in development and metabolism. nih.govcas.cz While these isoforms may display varying kinetic properties, they are generally specific for UDP-glucose as the sugar nucleotide substrate. researchgate.netresearchgate.net
Biochemical characterization of four different UGDH isoforms from Arabidopsis thaliana demonstrated that all isoforms exclusively oxidize UDP-glucose. researchgate.net Other nucleotide sugars that are substrates for similar bacterial enzymes were not converted by the Arabidopsis enzymes. researchgate.net Similarly, a study on recombinant UGDH from soybean (Glycine max) showed that the enzyme converts UDP-glucose but not UDP-galactose into the corresponding uronic acid. researchgate.net
While the specificity for the nucleotide sugar is strict, the affinity for both UDP-glucose and the cofactor NAD+ can vary between isoforms. For instance, the four functional Arabidopsis isoforms showed similar affinities for NAD+ (around 40 μM) but displayed a range of affinities for UDP-glucose, with Km values from 120 μM to 335 μM. researchgate.net In soybean, the Km value for UDP-glucose was determined to be 22 μM, while for NAD+ it was 70 μM. researchgate.net These differences in substrate affinity among isoforms suggest they may have distinct regulatory functions within the cell. researchgate.net In the medicinal plant Glycyrrhiza uralensis, five UGDH isoforms were identified, showing high sequence identity but different biochemical properties, further highlighting the functional diversification of these enzymes. nih.gov
Regulatory Roles of UGDH in Carbon Partitioning
UGDH occupies a critical branch point in metabolism, directing UDP-glucose away from pathways like sucrose synthesis and towards the production of UDP-GlcUA. diva-portal.orgdiva-portal.org This positions UGDH as a key regulatory enzyme in carbon partitioning, particularly for the biosynthesis of cell wall components in plants and GAGs in animals. diva-portal.orgoup.com The activity of UGDH is tightly controlled to balance the metabolic flux according to cellular needs.
One of the primary regulatory mechanisms is allosteric feedback inhibition by a downstream product, UDP-xylose. oncotarget.comuga.edu UDP-xylose, which is synthesized from UDP-GlcUA, can bind to the UGDH active site, competing with UDP-glucose and inducing an inactive state of the enzyme. oncotarget.comuga.edu This feedback loop allows the cell to self-regulate the production of cell wall precursors. The inhibition by UDP-xylose is a conserved feature, observed in UGDH from various sources, including soybean and Arabidopsis. researchgate.netresearchgate.net
The existence of multiple UGDH isoforms with different kinetic properties and expression patterns also contributes to the regulation of carbon flow. researchgate.net In Arabidopsis, the distinct affinities of UGDH isoforms for UDP-glucose suggest they may function under different metabolic conditions to fine-tune the allocation of carbon between primary metabolism (sucrose synthesis) and the synthesis of structural polysaccharides. researchgate.net Silencing of the UGDH gene in microalgae has been shown to redirect carbon flux away from polysaccharide formation and toward lipid biosynthesis, demonstrating its critical role in partitioning carbon between major metabolic pathways. nih.govresearchgate.net In rice, UGDH is a key enzyme in the nucleotide sugar pathway that supports pollen development by regulating sugar partitioning to the anthers. oup.comresearchgate.net
Downstream Biosynthesis of UDP-Xylose and UDP-Arabinose from UDP-Glucuronate
The product of the UGDH reaction, UDP-glucuronic acid, serves as a central precursor for the synthesis of other essential nucleotide sugars, notably UDP-xylose and UDP-arabinose, which are vital for the biosynthesis of hemicellulose and pectin in plant cell walls. nih.govpnas.org
Biosynthesis of UDP-Xylose: UDP-xylose is formed directly from UDP-glucuronic acid through a decarboxylation reaction catalyzed by UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase. nih.govnih.gov This enzymatic reaction is complex and proceeds through several steps. The human form of the enzyme (hUXS) utilizes a tightly bound NAD+ cofactor, which is recycled during the reaction. uga.edu The mechanism involves three main chemical steps:
Oxidation: The reaction starts with the NAD+-dependent oxidation of the C4 hydroxyl group of UDP-glucuronic acid, forming a UDP-4-keto-glucuronic acid intermediate. nih.govnih.gov
Decarboxylation: The 4-keto intermediate then undergoes decarboxylation, losing the carboxyl group from C5 to yield a UDP-4-keto-pentose intermediate. nih.govresearchgate.net
Reduction: Finally, the keto group at C4 is reduced by the NADH formed in the first step, producing UDP-xylose. nih.govnih.gov
In plants like Arabidopsis, multiple UXS isoforms exist, including soluble and membrane-bound forms, suggesting that UDP-xylose synthesis occurs in different subcellular compartments to supply various xylosylation reactions. nih.gov
Biosynthesis of UDP-Arabinose: UDP-arabinose is synthesized from UDP-xylose in a reversible epimerization reaction at the C4 position. nih.gov This reaction is catalyzed by UDP-xylose 4-epimerase (UXE). nih.gov The interconversion of UDP-xylose and UDP-arabinose is crucial for providing the necessary building blocks for arabinose-containing polysaccharides.
The arabinose incorporated into most plant cell wall polysaccharides is in the furanose ring form (arabinofuranose). nih.govnih.gov Therefore, another enzymatic step is required to convert the pyranose form of UDP-arabinose (UDP-Arap) produced by UXE into the furanose form (UDP-Araf). This isomerization is catalyzed by UDP-arabinopyranose mutase (UAM). nih.govontosight.aioup.com The equilibrium of the UAM-catalyzed reaction strongly favors the pyranose form, but the furanose form is continuously removed for polysaccharide synthesis, driving the reaction forward. nih.govoup.com
Table of Mentioned Compounds
Roles of Udp β D Glucose in Glycosylation Processes
Polysaccharide Biosynthesis
The synthesis of long chains of sugar molecules, or polysaccharides, heavily relies on the availability of activated sugar donors like UDP-β-D-Glucose. These macromolecules have diverse structural and functional roles in plants, bacteria, and fungi.
The plant cell wall, a dynamic and robust structure, is primarily composed of polysaccharides derived directly or indirectly from UDP-β-D-Glucose. researchgate.netfrontiersin.org This nucleotide sugar is a direct precursor for the synthesis of cellulose (B213188) and callose and an indirect precursor for other cell wall components like hemicellulose and pectins. diva-portal.orgoup.com
Cellulose: As the principal structural component of the plant cell wall, cellulose is a linear polymer of β-1,4-linked glucose units. diva-portal.org The synthesis occurs at the plasma membrane, where cellulose synthase enzymes utilize UDP-β-D-Glucose as the direct substrate to elongate the growing glucan chains. diva-portal.org
Hemicellulose: This diverse group of polysaccharides, which includes xyloglucans, xylans, mannans, and mixed-linkage glucans, cross-links cellulose microfibrils, providing additional strength to the cell wall. oup.com While the backbones of many hemicelluloses consist of sugars other than glucose, their synthesis pathways often begin with UDP-β-D-Glucose, which is converted into other UDP-sugars (like UDP-xylose and UDP-galactose) by a series of enzymatic reactions. researchgate.netfrontiersin.org
Callose: A β-1,3-glucan, callose is synthesized in response to stress signals such as wounding or pathogen attack, and also plays a role in specific developmental processes like pollen tube growth. diva-portal.org Callose synthases, located at the plasma membrane, use UDP-β-D-Glucose to rapidly produce this polymer. diva-portal.org
Pectins: These complex polysaccharides are major components of the primary cell wall and middle lamella. The backbone of pectin (B1162225) is rich in galacturonic acid. The precursor for this, UDP-galacturonic acid, is synthesized from UDP-β-D-Glucose. frontiersin.orgfrontiersin.org
| Plant Polysaccharide | Monomer Precursor | Direct/Indirect from UDP-β-D-Glucose | Key Enzyme Family |
| Cellulose | β-D-Glucose | Direct | Cellulose Synthase |
| Hemicellulose | Various (Xylose, Mannose, etc.) | Indirect | Various Glycosyltransferases |
| Callose | β-D-Glucose | Direct | Callose Synthase |
| Pectins | D-Galacturonic Acid | Indirect | Polygalacturonate Synthase |
In bacteria, UDP-β-D-Glucose is a crucial metabolite for the synthesis of various components of the cell envelope, which are often essential for virulence and survival. csic.esresearchgate.net
Lipopolysaccharides (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS consists of lipid A, a core oligosaccharide, and an O-antigen. genome.jp UDP-β-D-Glucose is a key precursor for the synthesis of the core oligosaccharide in many bacterial species. nih.gov For instance, in E. coli, the enzyme WaaG utilizes UDP-β-D-Glucose to add a glucose residue to the second heptose of the inner core, a critical step for subsequent additions of other sugars. nih.gov Furthermore, UDP-β-D-Glucose can be converted to UDP-glucuronic acid, a precursor for the O-antigen in some bacteria. csic.esresearchgate.net
Capsular Polysaccharides (CPS): Many pathogenic bacteria are enveloped by a capsule composed of polysaccharides, which acts as a key virulence factor. csic.es The biosynthesis of these capsules often requires UDP-β-D-Glucose either as a direct donor of glucose units or as a precursor for other sugar nucleotides. csic.esasm.org For example, in Streptococcus pneumoniae, UDP-β-D-Glucose is a substrate for the synthesis of the type 3 capsule. nih.gov It is also converted to UDP-glucuronic acid, another essential component of this capsule. nih.gov In Campylobacter jejuni, UDP-β-D-Glucose is the starting molecule for the biosynthesis of UDP-β-L-arabinofuranoside, a component of its capsular polysaccharide. acs.org
Exopolysaccharides (EPS): These are polysaccharides secreted by bacteria into the surrounding environment, often involved in biofilm formation. asm.org The production of many bacterial EPS, such as bacterial cellulose and xanthan, begins with the synthesis of UDP-β-D-Glucose. mdpi.comwur.nl In Lactococcus lactis, the intracellular concentrations of UDP-β-D-Glucose and its epimer, UDP-galactose, are limiting factors for EPS production. nih.gov Similarly, in Lactobacillus casei, the synthesis of EPS is influenced by the activities of enzymes that produce UDP-β-D-Glucose. conicet.gov.ar
| Bacterial Polysaccharide | Role | Involvement of UDP-β-D-Glucose |
| Lipopolysaccharides (LPS) | Outer membrane integrity, virulence | Direct precursor for core oligosaccharide; indirect for O-antigen |
| Capsular Polysaccharides (CPS) | Virulence factor, immune evasion | Direct and indirect precursor for capsule synthesis |
| Exopolysaccharides (EPS) | Biofilm formation, adhesion | Primary precursor for repeating units |
The fungal cell wall is a dynamic structure essential for maintaining cell shape, integrity, and viability. Its major components, β-glucan and chitin (B13524), are synthesized using UDP-sugar precursors.
β-Glucan: The most abundant polysaccharide in the fungal cell wall, β-glucan is primarily composed of β-1,3-linked glucose units with some β-1,6-branches. frontiersin.org The linear β-1,3-glucan chains are synthesized by the enzyme complex β-(1,3)-glucan synthase, which is located in the plasma membrane and utilizes UDP-β-D-Glucose as the substrate. nih.govresearchgate.netmdpi.com This process is fundamental for the structural integrity of the fungal cell wall. researchgate.net
Chitin: The second major structural polysaccharide in most fungal cell walls is chitin, a linear polymer of β-1,4-linked N-acetylglucosamine. While the direct precursor for chitin synthesis is UDP-N-acetylglucosamine, the availability of UDP-β-D-Glucose is metabolically linked to the synthesis of this precursor. nih.gov Uridine (B1682114), a component of UDP-β-D-Glucose, is essential for the formation of all UDP-sugar precursors required for cell wall construction. asm.org Studies have shown that disruptions in uridine biosynthesis, which affects the levels of UDP-β-D-Glucose and UDP-N-acetylglucosamine, can alter the architecture of the fungal cell wall. asm.org
| Fungal Polysaccharide | Monomer Precursor | Direct/Indirect from UDP-β-D-Glucose | Key Enzyme Family |
| β-Glucan | β-D-Glucose | Direct | β-(1,3)-Glucan Synthase |
| Chitin | N-acetylglucosamine | Indirect (shares uridine precursor) | Chitin Synthase |
Bacterial Cell Envelope Components: Lipopolysaccharides (LPS), Capsular Polysaccharides, Exopolysaccharides
Glycoprotein (B1211001) Biosynthesis and Endoplasmic Reticulum Quality Control
In eukaryotes, a significant portion of proteins are modified by the attachment of sugar chains, a process known as glycosylation. UDP-β-D-Glucose plays a critical role in the quality control of glycoprotein folding in the endoplasmic reticulum (ER).
N-linked glycosylation begins in the ER with the transfer of a pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. elifesciences.org After the initial transfer, the two outermost glucose residues are trimmed by glucosidases I and II. The resulting monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is then recognized by the lectin chaperones calnexin (B1179193) and calreticulin (B1178941), which assist in its proper folding. umich.edu
After the removal of the final glucose residue by glucosidase II, the glycoprotein is released from calnexin/calreticulin. If the protein is correctly folded, it can exit the ER. However, if it remains incompletely folded, it is recognized by a key enzyme of the ER quality control system: UDP-Glucose:Glycoprotein Glucosyltransferase (UGGT). umich.edupnas.org
UGGT acts as a folding sensor, specifically identifying glycoproteins that have not yet attained their correct three-dimensional structure. uniprot.orgoup.com It then catalyzes the transfer of a single glucose molecule from UDP-β-D-Glucose back to the high-mannose N-glycan of the misfolded protein, reforming the monoglucosylated glycan (Glc₁Man₉GlcNAc₂). elifesciences.orgoup.com This reglucosylation allows the glycoprotein to re-associate with calnexin and calreticulin for another attempt at folding, a process known as the "calnexin cycle". elifesciences.orgumich.edu This cycle of de- and reglucosylation continues until the protein is properly folded or, if folding fails repeatedly, targeted for degradation. elifesciences.org There are two homologs of this enzyme, UGGT1 and UGGT2, which exhibit some differences in their substrate preferences. elifesciences.orguniprot.org UGGT1 is the dominant glucosyltransferase, with a preference for large plasma membrane proteins, while UGGT2 favors smaller, soluble lysosomal proteins. elifesciences.org
| Enzyme | Function | Substrate | Product | Role in ER Quality Control |
| UGGT1/UGGT2 | Reglucosylation of misfolded glycoproteins | Misfolded glycoprotein + UDP-β-D-Glucose | Monoglucosylated glycoprotein + UDP | Acts as a folding sensor, promoting retention and refolding of non-native proteins |
Influence on Protein Solubility and Quality Control Retention
Uridine diphosphate (B83284) (UDP)-glucose plays a pivotal role in the quality control of glycoprotein folding within the endoplasmic reticulum (ER). A key enzyme in this process is UDP-glucose:glycoprotein glucosyltransferase (UGGT1), which acts as a sensor for misfolded proteins. nih.govmolbiolcell.org UGGT1 identifies incompletely folded glycoproteins and transfers a glucose molecule from UDP-glucose to their N-linked glycans. molbiolcell.orgwikipedia.orgnih.gov This reglucosylation event allows the glycoprotein to re-associate with lectin-like chaperones, such as calnexin and calreticulin, for another attempt at proper folding. molbiolcell.orgwikipedia.orgnih.gov
Research has demonstrated that the enzymatic activity of UGGT1, which utilizes UDP-glucose, directly enhances the solubility of misfolded proteins. molbiolcell.orgnih.gov Studies using misfolded variants of α1-antitrypsin (AAT), specifically the null Hong Kong (NHK) and Z allele variants, have shown that while the number of N-linked glycosylation sites contributes to solubility, the monoglucosylation activity of UGGT1 provides an additional layer of solubility. molbiolcell.orgnih.gov This increased solubility is crucial for preventing the aggregation of misfolded proteins, which can be toxic to cells. The process is dependent on the presence of calreticulin, highlighting the integrated nature of the ER quality control system. molbiolcell.orgnih.gov By promoting solubility, UGGT1-mediated glucosylation reduces the association of misfolded proteins with other chaperones like BiP and lessens the activation of the unfolded protein response (UPR). molbiolcell.orgnih.gov
The mechanism by which UGGT1 recognizes misfolded glycoproteins is thought to involve the detection of exposed hydrophobic patches on the protein surface. nih.govwikipedia.org The conformational flexibility of UGGT1 may allow it to recognize a wide array of glycoprotein substrates. wikipedia.org This quality control cycle ensures that only correctly folded proteins are exported from the ER, a critical step in maintaining cellular homeostasis. molbiolcell.orgnih.gov
Role in MHC Class I Molecule Expression and Peptide Loading Complex Interaction
UDP-glucose is integral to the quality control and expression of Major Histocompatibility Complex (MHC) class I molecules, which are crucial for the adaptive immune response against intracellular pathogens. nih.govnih.gov The assembly and loading of peptides onto MHC class I molecules is a specialized form of glycoprotein folding that utilizes the general ER quality control machinery, including the enzyme UGGT1. nih.gov
MHC class I heavy chains are glycosylated, and after initial trimming of glucose residues, they interact with chaperones like calnexin and calreticulin. nih.gov This interaction facilitates their assembly with β2-microglobulin and recruitment into the peptide-loading complex (PLC). nih.gov The association with the PLC is dependent on the monoglucosylated state of the MHC class I glycan. nih.gov
UGT1, using UDP-glucose as a donor, acts as a critical checkpoint in this pathway. nih.gov It selectively re-glucosylates MHC class I molecules that are associated with low-affinity (suboptimal) peptides. nih.govnih.govpnas.org This re-glucosylation allows these unstable, suboptimally loaded molecules to re-engage with the PLC for peptide exchange and optimization. nih.govpnas.org In the absence of UGT1, while the formation of the PLC itself is not affected, the surface expression of MHC class I molecules is reduced, their maturation is delayed, and the selection of high-affinity peptides is impaired. nih.govnih.gov
Furthermore, the protein TAPBPR (tapasin-related protein) has been identified as a peptide exchange catalyst that interacts with UGT1. nih.govelifesciences.org TAPBPR acts as a bridge, promoting the association of UGT1 with peptide-receptive MHC class I molecules. nih.govelifesciences.orgscispace.com This interaction facilitates the re-glucosylation of the MHC class I glycan, enhancing its recognition by calreticulin and promoting its association with the PLC for improved peptide optimization. nih.govelifesciences.org This UGT1-mediated quality control adds a layer of regulation to ensure that only MHC class I molecules presenting stable, high-affinity peptides are expressed on the cell surface for T-cell recognition. nih.govnih.gov
Protein N-beta-glucosylation in Prokaryotes
While the provided search results focus heavily on eukaryotic systems, particularly on the role of UDP-glucose in the ER quality control of glycoproteins, they establish UDP-glucose as a key donor of glucose for glycosylation reactions across different domains of life. frontiersin.orgnih.govdiva-portal.org In plants, UDP-glucose is a precursor for a vast array of glycosylation reactions, including the formation of glycoproteins and glycolipids. frontiersin.orgnih.govdiva-portal.orgresearchgate.net The fundamental role of UDP-glucose as a glucosyl donor is a conserved biochemical principle.
Further research is required to detail the specific mechanisms and enzymes involved in protein N-beta-glucosylation in prokaryotes that utilize UDP-β-D-Glucose.
Glycolipid Biosynthesis
Sterol Glucosylation via UDP-Glucose Sterol Beta-D-Glucosyltransferase (UDPG-SGTase) in Plants
In plants, UDP-glucose is the direct precursor for the synthesis of sterol glucosides (SGs), which are important components of plant membranes. nih.govoup.comfrontiersin.org This reaction is catalyzed by the enzyme UDP-glucose:sterol glucosyltransferase (UDPG-SGTase or SGT). nih.govfrontiersin.orgwikipedia.org This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of a sterol molecule. oup.comfrontiersin.org
UDPG-SGTase activity is primarily associated with the plasma membrane. nih.gov Kinetic studies of the purified enzyme suggest an ordered bi-bi mechanism for the reaction. nih.gov The enzyme exhibits sensitivity to its lipid environment, and its activity is essential for maintaining the correct balance of sterols and their glucosylated forms in plant cells. nih.gov
Plants possess a family of SGT genes. For instance, in Arabidopsis thaliana, UGT80A2 and UGT80B1 are two functionally redundant enzymes responsible for SG synthesis. oup.com Both enzymes can utilize UDP-glucose as the sugar donor and various sterols, including cholesterol, as acceptors. oup.com These enzymes are crucial for various aspects of plant life, including embryonic development, seed coat formation, and the accumulation of protective compounds. uniprot.org In tomato (Solanum lycopersicum), four SGT enzymes have been identified that can glycosylate a range of sterol species and are localized to both the cytosol and the plasma membrane. frontiersin.org
Interestingly, some plant glucosylceramide synthases (GCS), which primarily synthesize glucosylceramide, have been shown to also catalyze the formation of sterol glucosides using UDP-glucose, suggesting a potential overlap in biosynthetic pathways. core.ac.uk
Glycosphingolipid Synthesis via UDP-Glucose Ceramide Glucosyltransferase (UGCG)
UDP-glucose is the essential glucose donor for the initial and rate-limiting step in the synthesis of most glycosphingolipids (GSLs). This crucial reaction is catalyzed by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). nih.govuniprot.orgwikipedia.org UGCG transfers a glucose molecule from UDP-glucose to a ceramide molecule, forming glucosylceramide (GlcCer). nih.govuniprot.orgnih.gov
This enzymatic reaction occurs on the cytosolic surface of the Golgi apparatus. nih.govuniprot.orgresearchgate.net UGCG is the sole enzyme responsible for the de novo synthesis of GlcCer, making it a critical control point in GSL metabolism. nih.gov
Glucosylceramide Formation as a Core Structure
Glucosylceramide (GlcCer) is the foundational molecule for the synthesis of over 400 different types of complex glycosphingolipids, including those of the globo- and ganglio-series. nih.govuniprot.orgwikipedia.org Once synthesized on the cytosolic side of the Golgi, GlcCer is translocated into the Golgi lumen. nih.govnih.gov Inside the lumen, it is further modified by a series of glycosyltransferases that add more sugar residues, leading to the vast diversity of GSL structures. nih.govnih.gov
These complex GSLs are then transported to the plasma membrane, where they are integrated into the outer leaflet and become essential components of membrane microdomains, often called lipid rafts. nih.govuniprot.org Through their role in forming these microdomains, GSLs are implicated in a multitude of fundamental cellular processes, including signal transduction, cell-to-cell interaction, cell growth, and differentiation. uniprot.org The synthesis of GlcCer is indispensable for embryonic development and for the proper function of various tissues, such as the skin, where it is critical for maintaining the water permeability barrier. nih.govuniprot.orgnih.gov Disruption of the Ugcg gene, and therefore the inability to produce GlcCer from UDP-glucose and ceramide, leads to embryonic lethality, highlighting the vital importance of this initial glycosylation step. nih.gov
Regulatory Connections to Cellular Pathways (e.g., AKT/mTOR signaling)
Uridine diphosphate-β-D-glucose (UDP-Glc) is a central molecule in cellular metabolism, and its availability and utilization are intricately linked to key signaling pathways that govern cell growth, proliferation, and survival, such as the AKT/mTOR pathway. While much attention has been given to the downstream product UDP-N-acetylglucosamine (UDP-GlcNAc) from the hexosamine biosynthetic pathway (HBP) as a direct modulator of AKT/mTOR signaling through O-GlcNAcylation, emerging evidence points to more direct regulatory roles involving UDP-Glc itself. nih.govfrontiersin.org
One significant connection is established through the enzyme UDP-glucose ceramide glucosyltransferase (UGCG) . UGCG utilizes UDP-Glc to catalyze the first committed step in the synthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide, forming glucosylceramide (GlcCer). nih.govnih.gov Overexpression of UGCG has been demonstrated to activate the AKT/mTOR signaling pathway. nih.govnih.gov This activation is mediated by the resulting alteration in the composition of glycosphingolipid-enriched microdomains in the cell membrane, which in turn influences the activity of receptor tyrosine kinases and downstream signaling cascades. nih.gov Studies in breast cancer cells have shown that increased UGCG expression, and consequently increased GlcCer levels, lead to the activation of Akt and ERK1/2, promoting cell proliferation and resistance to chemotherapy. nih.gov This highlights a mechanism where the consumption of UDP-Glc by UGCG directly impacts the activation state of the AKT/mTOR pathway.
Another layer of regulation involves UDP-glucose 6-dehydrogenase (UGDH) , an enzyme that converts UDP-Glc to UDP-glucuronic acid (UDP-GlcUA), a precursor for hyaluronan and proteoglycans. Dysregulation of UGDH has been linked to alterations in the PI3K/AKT pathway in various cancers. researchgate.netnih.gov While the direct sensing of UDP-Glc levels by this pathway is not fully elucidated, the expression and activity of UGDH, which directly consumes UDP-Glc, are intertwined with AKT signaling. For instance, in some cancer models, the PI3K/Akt pathway has been shown to regulate the expression of UGDH. nih.gov Conversely, changes in UGDH expression and the subsequent metabolic flux from UDP-Glc can influence cancer cell behavior, in part through pathways that intersect with AKT signaling. biorxiv.org
Secondary Metabolite Glycosylation
UDP-β-D-glucose is the primary sugar donor for the glycosylation of a vast array of secondary metabolites in plants and other organisms. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and is crucial for altering the properties of these compounds, such as their solubility, stability, and biological activity. oup.commdpi.com
Glycosylation of Hormones, Steroids, Flavonoids, Phenylpropanoids, Betalains, Terpenoids, and Glucosinolates
The glycosylation of secondary metabolites is a key mechanism for chemical diversification and regulation of their function. UDP-β-D-glucose serves as the activated sugar donor in these reactions, which are catalyzed by specific UGTs. portlandpress.com
Hormones: Plant hormones are frequently glycosylated to regulate their activity, transport, and storage. researchgate.net This modification generally leads to the inactivation of the hormone, creating a pool of readily available active hormone upon deglycosylation. UDP-Glc is the donor for the glycosylation of various classes of phytohormones, including auxins, cytokinins, gibberellins, abscisic acid, and salicylic (B10762653) acid. portlandpress.comresearchgate.net For example, the conjugation of indole-3-acetic acid (IAA), the main auxin, to form IAA-glucose is a mechanism to control auxin homeostasis. researchgate.net
Steroids: Steroidal compounds in both plants and animals are subject to glycosylation, which affects their biological activity and facilitates their excretion. nih.gov Plant UGTs can glycosylate a variety of steroidal sapogenins and alkaloids. acs.org For instance, the enzyme OcUGT1 from Ornithogalum caudatum has been shown to glucosylate several steroids, including testosterone, deoxycorticosterone, and estradiol, using UDP-Glc as the sugar donor. nih.gov In plants, UDP-glucose:sterol glucosyltransferases (SGTs) catalyze the transfer of glucose from UDP-Glc to the 3-hydroxyl group of free sterols like β-sitosterol, campesterol, and stigmasterol. frontiersin.org
Flavonoids: Flavonoids are a large class of plant secondary metabolites that exist predominantly as glycosides. Glycosylation is a critical final step in their biosynthesis, enhancing their stability and solubility. frontiersin.org Numerous UGTs utilizing UDP-Glc have been identified to glycosylate different positions on the flavonoid skeleton. For example, in soybean (Glycine max), several GmUGT proteins have been shown to glycosylate isoflavones like genistein (B1671435) and daidzein. oup.com In Freesia hybrida, the enzyme Fh3GT2 efficiently glucosylates the flavonol quercetin. frontiersin.org
Phenylpropanoids: The phenylpropanoid pathway produces a wide variety of compounds, including monolignols, which are precursors to lignin. The glycosylation of these compounds, using UDP-Glc, is important for their transport and storage. For example, UGT72B37 in poplar can glycosylate monolignols such as coniferyl alcohol and sinapyl alcohol to form their respective glucosides, coniferin (B30667) and syringin. mdpi.com
Betalains: Betalains are nitrogen-containing pigments found in plants of the order Caryophyllales. The final step in the biosynthesis of the red-violet pigment betanin is the glycosylation of betanidin (B1384155). researchgate.net This reaction is catalyzed by a UGT using UDP-Glc. Recent studies have identified several UGTs capable of this conversion, including CqGT2 from Chenopodium quinoa and BgGT2 from Bougainvillea glabra. nih.govresearchgate.net These enzymes can glycosylate either betanidin directly or its precursor, cyclo-DOPA. nih.gov
Terpenoids: Terpenoids are a large and diverse class of natural products. Their glycosylation can significantly alter their properties, such as aroma and bioactivity. oup.commdpi.com For example, in Osmanthus fragrans, the enzyme UGT85A84 utilizes UDP-Glc to glycosylate the monoterpene linalool (B1675412) and its oxides, which are important aroma compounds. frontiersin.org In peach, PpUGT85A2 has been identified as a key enzyme in the glycosylation of volatile compounds, showing activity with linalool and UDP-glucose. oup.com
Glucosinolates: Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. A key step in their biosynthesis is the S-glucosylation of thiohydroximate intermediates. This reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases, which use UDP-Glc as the sugar donor to form desulfoglucosinolates. nih.govnih.gov The enzyme UGT74B1 in Arabidopsis thaliana has been shown to have this activity, playing a primary role in glucosinolate biosynthesis. researchgate.netnih.gov
Below are data tables summarizing specific examples of UDP-glucosyltransferases and their substrates.
Table 1: Examples of UDP-β-D-Glucose Dependent Glycosyltransferases in Secondary Metabolite Glycosylation
| Enzyme | Source Organism | Secondary Metabolite Class | Aglycone Substrate(s) | Glycosylated Product(s) |
|---|---|---|---|---|
| UGCG | Human | Sphingolipid | Ceramide | Glucosylceramide |
| OcUGT1 | Ornithogalum caudatum | Steroid | Testosterone, Estradiol | Testosterone-glucoside, Estradiol-glucoside |
| Fh3GT2 | Freesia hybrida | Flavonoid | Quercetin, Kaempferol | Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside |
| UGT72B37 | Poplar (Populus sp.) | Phenylpropanoid | Coniferyl alcohol, Sinapyl alcohol | Coniferin, Syringin |
| CqGT2 | Chenopodium quinoa | Betalain | Betanidin, cyclo-DOPA | Betanin |
| UGT85A84 | Osmanthus fragrans | Terpenoid | Linalool, Linalool oxides | Linalyl-glucoside, Linalool oxide-glucosides |
| UGT74B1 | Arabidopsis thaliana | Glucosinolate | Phenylacetothiohydroximate | Desulfoglucosinolates |
Table 2: Kinetic Parameters of Selected UDP-Glucosyltransferases with UDP-β-D-Glucose
| Enzyme | Aglycone Substrate | Km for UDP-Glucose (mM) | Reference |
|---|---|---|---|
| UGT74B1 | Phenylacetothiohydroximic acid | ~0.05 | nih.gov |
| Thiohydroximate glucosyltransferase | Phenylacetothiohydroximate | 0.46 | nih.gov |
| PpUGT85A2 | Linalool | 0.684 | oup.com |
Udp β D Glucose As a Signaling Molecule
Extracellular Signaling in Animal Systems via G-protein-Coupled Receptors (e.g., P2Y14)
In animal systems, UDP-β-D-Glucose is a recognized extracellular signaling molecule that exerts its effects through G-protein-coupled receptors (GPCRs), most notably the P2Y14 receptor. frontiersin.orgnih.gov This receptor, which is activated by UDP-sugars, is expressed in various tissues and plays a crucial role in inflammatory and immune responses. frontiersin.orgresearchgate.net
When released from cells due to injury or stress, UDP-Glc acts as a damage-associated molecular pattern (DAMP), signaling cellular distress to the surrounding environment. researchgate.netnih.gov The P2Y14 receptor exhibits a high affinity for extracellular UDP-Glc. frontiersin.org Activation of the P2Y14 receptor by UDP-Glc initiates several downstream signaling cascades. frontiersin.orgreactome.org For instance, in human neutrophils, this interaction leads to the activation of RhoA and its downstream effector, Rho kinase, which is essential for cytoskeleton rearrangement and enhanced cell migration. physiology.org This signaling pathway is a key component of the inflammatory response, facilitating the movement of immune cells to sites of injury. physiology.org
Furthermore, the UDP-Glc/P2Y14 signaling axis is implicated in various physiological and pathological processes, including:
Mast cell degranulation: UDP-Glc can enhance antigen-induced degranulation in mast cells, a critical event in allergic and inflammatory reactions. nih.gov
Intestinal inflammation: Elevated levels of UDP-Glc and P2Y14 receptor expression are associated with ulcerative colitis. oup.com The interaction promotes eosinophil-dependent colonic inflammation by extending eosinophil survival and upregulating gene expression through ERK1/2 signaling. oup.com
Neuronal apoptosis: Following subarachnoid hemorrhage, released UDP-Glc can exacerbate neuronal apoptosis by activating P2Y14 receptors on neurons and microglia. ahajournals.org
Hematopoietic stem cell mobilization: UDP-Glc signaling can promote the migration of hematopoietic stem/progenitor cells from the bone marrow into the peripheral blood, a process crucial for transplantation. ashpublications.orgjci.org
The stability of UDP-Glc in the extracellular space, due to its resistance to ecto-nucleotidases, makes it a potent and persistent signaling molecule compared to other nucleotides like ATP. physiology.orgscirp.org
Putative Intracellular Signaling Mechanisms
While the extracellular signaling roles of UDP-Glc are well-documented in animals, evidence also points towards its function as an intracellular signaling molecule in both prokaryotes and eukaryotes. frontiersin.orgnih.govashpublications.org
In Escherichia coli, the intracellular concentration of UDP-Glc is proposed to act as a signal that controls the expression of the σS subunit of RNA polymerase. asm.orgnih.govnih.gov This master regulator governs the expression of numerous genes involved in stationary phase and osmotic stress responses. asm.orgcsic.es Mutants unable to synthesize UDP-Glc show altered gene expression, suggesting that the level of this sugar nucleotide serves as an internal cue for the cell's metabolic state. asm.orgnih.gov
In plants, UDP-Glc has been suggested as a potential intracellular mediator of reactive oxygen species (ROS) signaling and programmed cell death (PCD). frontiersin.orgnih.gov The accumulation of UDP-Glc, either endogenously or through external application, can trigger downstream responses associated with these processes. frontiersin.orgnih.gov While a specific intracellular receptor has not yet been identified in plants, the correlation between UDP-Glc levels and signaling outcomes is a strong indicator of its intracellular signaling capacity. frontiersin.orgnih.gov
Regulatory Roles in Plant Growth and Development (e.g., Biomass Accumulation, Programmed Cell Death)
UDP-Glc is a central player in plant growth and development, with its levels directly influencing key processes like biomass accumulation and programmed cell death (PCD). nih.gov
Recent studies have highlighted a clear link between UDP-Glc metabolism and biomass. In sugarcane, a high-biomass cultivar showed upregulated expression of genes involved in the conversion of sucrose (B13894) to UDP-Glc, which provides the building blocks for cell wall synthesis. nih.gov Conversely, in Arabidopsis plants with mutations in the genes for UDP-Glc pyrophosphorylase (UGPase), the enzyme responsible for UDP-Glc synthesis, there was a significant reduction in UDP-Glc content, leading to severe reductions in vegetative growth and male sterility. nih.gov Interestingly, the abnormal growth in plants with low UDP-Glc levels could be rescued by the external application of UDP-Glc, further cementing its role as a critical regulator of plant development. frontiersin.orgnih.govsemanticscholar.org
However, the role of UDP-Glc in plant development is concentration-dependent. While adequate levels are essential for growth, excessive accumulation of UDP-Glc can induce PCD. frontiersin.orgnih.gov This has been observed in both instances of high endogenous levels and through the exogenous application of UDP-Glc. frontiersin.orgnih.gov PCD is a crucial process for plant organ sculpting, tissue differentiation, and nutrient recycling. acs.orgresearchgate.netnih.gov The enzyme UGP1, which produces UDP-Glc, has been identified as a novel regulator of PCD in Arabidopsis. acs.orgresearchgate.netnih.gov
Involvement in Plant Stress Responses (e.g., Pathogen-Induced Programmed Cell Death)
UDP-Glc is also deeply involved in how plants respond to various stresses, particularly in the context of pathogen attacks. nih.gov It is suggested that UDP-Glc may act as a damage-associated molecular pattern (DAMP) in plants, similar to its role in animals, signaling the presence of a threat and triggering defense mechanisms. frontiersin.orgnih.gov
A key defense strategy in plants is pathogen-induced PCD, a form of hypersensitive response that limits the spread of infection. The accumulation of UDP-Glc appears to be a critical signal for initiating this response. frontiersin.org Studies have shown that plants with reduced levels of UDP-Glc are insensitive to pathogen-induced PCD. frontiersin.orgnih.govfrontiersin.org Conversely, conditions that lead to an accumulation of UDP-Glc can trigger PCD. frontiersin.orgnih.gov The enzyme UGP1, which synthesizes UDP-Glc, is considered a critical regulator of PCD during pathogen infection in Arabidopsis. frontiersin.org Mutants lacking UGP1 are insensitive to this form of cell death. frontiersin.org
The signaling cascade may also involve the production of reactive oxygen species (ROS). Upon pathogen infection, wild-type plants exhibit significant reprogramming of proteins related to photosynthesis in chloroplasts, which is linked to ROS formation during PCD. frontiersin.org This response is absent in UGP1 mutants, suggesting a link between UDP-Glc accumulation, chloroplast-derived ROS, and the execution of PCD. frontiersin.org
Modulation of Gene Expression by Altered UDP-Glucose Levels
Changes in the cellular concentration of UDP-Glc have been shown to directly or indirectly modulate the expression of a wide range of genes in both bacteria and plants. nih.gov
In E. coli, a deficiency in UDP-Glc, caused by mutations in genes like pgi, pgm, or galU, leads to increased expression of the osmY gene and other genes dependent on the sigma S (σS) factor. asm.org This indicates that UDP-Glc, or a derivative, acts as a negative signal to repress the expression of these stress-related genes under normal growth conditions. asm.org The levels of σS itself are also elevated in these mutants, suggesting that UDP-Glc interferes with the expression of this key transcriptional regulator. asm.orgnih.gov
In plants, altered UDP-Glc levels affect the expression of genes involved in growth, development, and stress responses. nih.gov For example, in sugarcane cultivars with high biomass, genes responsible for UDP-Glc synthesis are upregulated. nih.gov The expression of genes encoding enzymes for sucrose metabolism, such as UDP-glucose pyrophosphorylase, is stimulated by sucrose, which can be converted to UDP-Glc. semanticscholar.org The differential expression of genes related to UDP-Glc and sucrose metabolism is a key factor distinguishing high and low biomass varieties. nih.gov
Furthermore, the connection between UDP-Glc and PCD in plants is underpinned by changes in gene expression. The induction of PCD by high levels of UDP-Glc likely involves the transcriptional regulation of genes that execute the cell death program. While the precise transcription factors and target genes are still being elucidated, the evidence strongly supports a model where UDP-Glc levels act as a signal that is transduced into changes in gene expression, ultimately controlling fundamental cellular processes.
Transport Mechanisms of Udp β D Glucose
Subcellular Localization of UDP-Glucose Pools and the Need for Transport
UDP-glucose is primarily synthesized in the cytoplasm. elifesciences.orgnih.gov Specifically, the enzyme UDP-glucose pyrophosphorylase (UGPase), which catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate, is predominantly located in the cytosol. diva-portal.orgnih.gov While the majority of UGPase activity is cytosolic, some studies have also detected its presence in the amyloplasts and associated with the Golgi apparatus. diva-portal.org
Conversely, the key processes that utilize UDP-glucose as a substrate, such as the glycosylation of proteins and lipids and the synthesis of certain polysaccharides, occur within the lumen of the endoplasmic reticulum and the Golgi apparatus. nih.govmerckmillipore.commdpi.com For instance, in the ER, UDP-glucose is required for the quality control cycle of glycoprotein (B1211001) folding, a process involving the enzyme UDP-Glc:glycoprotein glucosyltransferase (UGGT). oup.com In the Golgi, it is a precursor for the synthesis of matrix polysaccharides like hemicelluloses and pectins. diva-portal.orgnih.govnih.gov
This spatial separation between the site of synthesis (cytosol) and the site of utilization (ER and Golgi lumen) necessitates the transport of UDP-glucose across the membranes of these organelles. nih.govmerckmillipore.comnih.govnih.gov This transport is crucial for maintaining the supply of this essential substrate for luminal glycosyltransferases. nih.govmdpi.com
Endoplasmic Reticulum (ER) UDP-Glucose Transporters
The transport of UDP-glucose into the ER lumen is a well-documented and essential process. nih.govnih.govontosight.ai In the yeast Saccharomyces cerevisiae, which lacks the UGGT enzyme, the functional expression of the Schizosaccharomyces pombe UGGT demonstrated that UDP-glucose is indeed transported into the ER. nih.govnih.gov In vitro studies using ER-containing microsomes from S. cerevisiae have further characterized this transport. nih.govnih.gov
Key findings from these studies include:
The transport is temperature-dependent and saturable. nih.govnih.gov
It exhibits substrate specificity, as other nucleotide sugars like UDP-N-acetylglucosamine are not transported by this system. nih.govnih.gov
The transport of UDP-glucose into the ER is mediated by specific transporters belonging to the Solute Carrier Family 35 (SLC35). nih.govnih.govmdpi.comguidetopharmacology.org These transporters are typically multipass transmembrane proteins. oup.comguidetopharmacology.org In plants like Arabidopsis thaliana, AtUTr1 has been identified as a UDP-glucose/UDP-galactose transporter located in the ER. scielo.brebi.ac.ukuniprot.org Its expression is notably upregulated during the unfolded protein response, highlighting its importance in protein quality control. scielo.br
Table 1: Kinetic Parameters of UDP-Glucose Transport into ER Microsomes
| Parameter | Value |
|---|---|
| Apparent Km | 4.6 - 46 µM |
| Vmax | 200 pmol/mg protein/3 min |
Data derived from studies on Saccharomyces cerevisiae. nih.govnih.govmolbiolcell.org
Golgi Apparatus Transporters and Their Role in Matrix Polysaccharide Biosynthesis
The Golgi apparatus is a central hub for the synthesis of complex polysaccharides, including hemicelluloses and pectins, which are major components of the plant cell wall. nih.gov The assembly of these polysaccharides requires a steady supply of nucleotide sugars, including UDP-glucose, into the Golgi lumen. nih.govnih.govpnas.orgresearchgate.net
Evidence for a specific UDP-glucose transporter in the Golgi comes from studies on vesicles derived from the Golgi apparatus of pea stems. nih.govnih.gov These studies demonstrated the presence of a protein-mediated transport system for UDP-glucose. nih.govnih.gov The imported UDP-glucose serves as a substrate for glucan synthase I, an enzyme located in the Golgi lumen responsible for synthesizing β-1,4-linked glucose polymers. nih.govnih.gov
In rice (Oryza sativa), a Golgi-localized nucleotide sugar transporter, OsNST1, has been identified and shown to transport UDP-glucose. pnas.orgtandfonline.com The characterization of the bc14 mutant, which is deficient in OsNST1, revealed its crucial role in cell wall biosynthesis. pnas.org Mutant plants exhibited reduced mechanical strength due to decreased cellulose (B213188) content and altered matrix polysaccharide composition, indicating that OsNST1 is vital for supplying the glucosyl substrate for the formation of these essential cell wall components. pnas.orgtandfonline.com Some studies have also shown that OsNST1 has a weak uptake activity for UDP-galactose. pnas.org
In Caenorhabditis elegans, a single Golgi transporter, ZK896.9, has been shown to transport multiple UDP-sugars, including UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine. acs.org
Investigation of Putative Plasma Membrane UDP-Glucose Transporters
While transporters for UDP-glucose are well-established in the ER and Golgi membranes, the existence of such transporters on the plasma membrane is less clear. To date, no plant plasma membrane UDP-glucose transporter has been definitively identified. frontiersin.org
However, some research points towards the possibility of UDP-glucose transport across other cellular membranes. Recent studies have identified a member of the SLC35 family, SLC35D3, as a putative vesicular transporter for UDP-glucose. elifesciences.orgnih.govresearchgate.netyulonglilab.org This transporter was found to localize to synaptic vesicles in neurons. elifesciences.orgnih.govresearchgate.net The identification of UDP-glucose as the principal substrate for SLC35D3 suggests a potential role for this nucleotide sugar as an extracellular signaling molecule. elifesciences.orgnih.govresearchgate.net The release of UDP-glucose into the extracellular space has been detected, and it can act as a ligand for the P2Y14 purinergic receptor. elifesciences.orgnih.gov
Table 2: Subcellular Localization of Characterized UDP-Glucose Transporters
| Transporter/Family | Organism | Subcellular Localization | Function |
|---|---|---|---|
| SLC35 Family | Eukaryotes | Endoplasmic Reticulum, Golgi Apparatus | Nucleotide sugar transport for glycosylation |
| AtUTr1 | Arabidopsis thaliana | Endoplasmic Reticulum, Golgi Apparatus | UDP-glucose/UDP-galactose transport |
| OsNST1 | Oryza sativa (Rice) | Golgi Apparatus | UDP-glucose transport for cell wall biosynthesis |
| ZK896.9 | Caenorhabditis elegans | Golgi Apparatus | Multi-UDP-sugar transport |
| SLC35D3 | Human, Mouse | Synaptic Vesicles | Putative vesicular UDP-glucose transport |
This table summarizes findings from multiple studies. elifesciences.orgnih.govebi.ac.ukuniprot.orgpnas.orgacs.org
Antiporter Mechanisms for Nucleotide-Sugar Transport
Nucleotide sugar transporters, including those for UDP-glucose, predominantly function as antiporters. mdpi.comoup.comscielo.brnih.govannualreviews.organnualreviews.org This mechanism involves the coupled exchange of a nucleotide sugar from the cytosol into the lumen of the ER or Golgi in a one-to-one ratio with the corresponding nucleoside monophosphate moving in the opposite direction, from the lumen to the cytosol. mdpi.comoup.comnih.govannualreviews.org
The process is as follows:
A glycosyltransferase in the lumen transfers the sugar moiety from the nucleotide sugar (e.g., glucose from UDP-glucose) to an acceptor molecule. scielo.br
This reaction releases a nucleoside diphosphate (B83284) (e.g., UDP) into the lumen. mdpi.comscielo.br
A luminal nucleoside diphosphatase then hydrolyzes the nucleoside diphosphate to a nucleoside monophosphate (e.g., UMP) and inorganic phosphate (B84403) (Pi). mdpi.comscielo.brnih.gov
The nucleotide sugar transporter then facilitates the antiport of the cytosolic nucleotide sugar (UDP-glucose) with the luminal nucleoside monophosphate (UMP). mdpi.comscielo.brnih.govresearchgate.net
This electroneutral exchange mechanism is crucial for maintaining the concentration gradients necessary for efficient glycosylation and preventing the accumulation of inhibitory nucleoside diphosphates within the lumen. nih.govannualreviews.orgresearchgate.net Studies on Golgi vesicles from pea have provided evidence for a UDP-Glc/UMP antiporter, showing that the exit of UMP from the vesicles is stimulated by the entry of UDP-Glc. nih.gov
Advanced Research Methodologies for Udp β D Glucose Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating UDP-β-D-glucose from complex biological matrices. The choice of chromatographic mode is dictated by the physicochemical properties of UDP-β-D-glucose, primarily its high polarity and anionic nature at physiological pH.
HILIC is a variant of normal-phase liquid chromatography that uses a water-miscible organic solvent, such as acetonitrile, as the weak eluent and a small amount of aqueous solvent as the strong eluent. nih.gov This technique is particularly well-suited for retaining and separating highly polar compounds like UDP-β-D-glucose that show little to no retention on reversed-phase columns. nih.govresearchgate.net The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the hydrophilic stationary phase and the bulk mobile phase, which is predominantly organic.
Researchers have successfully utilized HILIC for the analysis of UDP-glucose, often coupled with mass spectrometry. nih.gov Zwitterionic stationary phases (e.g., ZIC-pHILIC) and amide-based columns are commonly employed. researchgate.netnih.gov While HILIC provides excellent retention for polar analytes and can increase MS sensitivity, the complete separation of structural isomers, such as UDP-glucose and its 4'-epimer UDP-galactose, can be challenging and may not be achieved on certain HILIC columns. nih.govresearchgate.netacs.org However, optimization of conditions, including the use of specific amide columns, has been shown to provide complete separation of some epimers. researchgate.net
Table 1: Example HILIC Method Parameters for UDP-β-D-Glucose Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Cogent Diamond Hydride™, 4μm, 100Å (2.1 x 150mm) | mtc-usa.com |
| Mobile Phase A | DI Water / 0.1% Ammonium Formate (pH 7.2) | mtc-usa.com |
| Mobile Phase B | 90% Acetonitrile / 10% DI Water / 0.1% Ammonium Formate (pH 6) | mtc-usa.com |
| Column Temperature | 30°C | researchgate.net |
| Flow Rate | 300 µL/minute | mtc-usa.com |
| Detection | ESI-MS/MS (Negative Ion Mode) | researchgate.netmtc-usa.com |
Given that UDP-β-D-glucose is an anion, Anion-Exchange Chromatography (AEC) is a logical and effective method for its separation. nih.govfrontiersin.org This technique separates molecules based on their net charge by utilizing a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. High-performance anion-exchange chromatography (HPAE) has been successfully used for the analysis of various nucleotide sugars, including UDP-glucose. nih.govthermofisher.com A significant drawback of traditional AEC is the use of high concentrations of non-volatile salts in the mobile phase, which are incompatible with mass spectrometry detection. nih.govfrontiersin.org However, using a pH gradient instead of a salt gradient can circumvent this issue, allowing for LC-MS coupling. acs.org
Ion-Pair Chromatography (IPC) , often performed in a reversed-phase mode (IP-RPLC), is one of the most powerful separation methods for nucleotide sugars. frontiersin.orgnsf.gov This technique adds an ion-pairing reagent, such as tetrabutylammonium (B224687), to the mobile phase. nsf.gov This reagent has a hydrophobic tail that interacts with the reversed-phase stationary phase and a charged head that forms an ion pair with the charged analyte (UDP-β-D-glucose). This interaction increases the retention of the otherwise poorly retained polar analyte on the nonpolar column. IP-RPLC has demonstrated the ability to resolve challenging isomers. nsf.gov A specialized approach involves using borate (B1201080) ions, which form charged complexes with cis-diols in sugar moieties, allowing for the differential separation of 4'-epimeric UDP-sugars like UDP-glucose and UDP-galactose. nih.gov
Table 2: Example Ion-Pair Reversed-Phase Chromatography Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| Column | ODS-3 (4.6 × 150 mm, 3 μm) | frontiersin.org |
| Mobile Phase | Potassium phosphate (B84403) buffer with tetrabutylammonium hydrogen sulfate (B86663) as ion-pairing reagent, run in a gradient with acetonitrile. | frontiersin.org |
| Column Temperature | 40°C | nsf.gov |
| Flow Rate | 1.0 mL/min | frontiersin.org |
| Detection | UV at 254 nm or 260 nm | frontiersin.orgnsf.gov |
Standard Reversed-Phase Liquid Chromatography (RPLC) is generally used for the separation of nonpolar or slightly polar molecules. nih.gov Due to the highly polar and anionic nature of UDP-β-D-glucose, it is hardly retained on conventional RPLC columns (like C18) using standard mobile phases, leading to poor separation. nih.govresearchgate.net
However, as detailed in the previous section, the utility of RPLC for UDP-glucose analysis is dramatically enhanced through the addition of ion-pairing reagents (IP-RPLC). frontiersin.orgnsf.gov This modification allows for sufficient retention and enables the high-resolution separation of various nucleotide sugars, including challenging isomers. nsf.gov Therefore, while standard RPLC is unsuitable, IP-RPLC is a widely applied and robust technique for UDP-β-D-glucose analysis. portlandpress.comfrontiersin.orgnsf.gov
Ion-Exchange Chromatography and Ion-Pair Chromatography
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry is an indispensable tool for the analysis of UDP-β-D-glucose, providing unparalleled sensitivity and selectivity for both quantification and structural confirmation. acs.org It is most often coupled with liquid chromatography (LC-MS).
For highly sensitive, specific, and accurate quantification of UDP-β-D-glucose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, a specific precursor ion (the molecular ion of UDP-β-D-glucose) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, characteristic fragment ion is selected in the third quadrupole for detection. This process provides exceptional specificity, minimizing interference from complex sample matrices. portlandpress.com
LC-MS/MS methods for UDP-β-D-glucose have been developed with high sensitivity, reaching limits of detection (LOD) as low as 0.50 ng/mL (or 10-30 pg/mL) and lower limits of quantification (LLOQ) of ≤ 0.2 ng/mL. researchgate.netnih.gov These methods demonstrate good linearity over wide dynamic ranges and excellent precision, with relative standard deviations typically below 6.3%. researchgate.netnih.gov Absolute quantification is often achieved by using stable isotope-labeled internal standards, which co-elute with the analyte and correct for matrix effects and variations in instrument response. researchgate.netcore.ac.uk
Table 3: Performance Data for LC-MS/MS Quantification of UDP-β-D-Glucose
| Parameter | Value/Finding | Source |
|---|---|---|
| MRM Transition | m/z 565 → m/z 323 | mtc-usa.com |
| Limit of Detection (LOD) | 0.50 ng/mL | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | Calculated at a signal-to-noise ratio of 10. | nih.govnih.gov |
| Linearity (R²) | > 0.99 | nih.gov |
| Concentration Range | 31.25 ng/mL to 500 ng/mL | nih.govresearchgate.net |
| Recovery | 98.3% to 103.6% | nih.govresearchgate.net |
Electrospray Ionization (ESI) is the most common ionization technique used for LC-MS analysis of polar, non-volatile molecules like UDP-β-D-glucose. researchgate.netnih.gov ESI is a soft ionization method that generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of an analyte. For UDP-glucose, analysis is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. researchgate.netasm.org
ESI-MS is crucial for confirming the identity of UDP-β-D-glucose in a sample or verifying the products of enzymatic reactions. researchgate.netescholarship.org By obtaining the mass-to-charge ratio (m/z) of the parent ion, which for UDP-glucose is approximately 565.05, its presence can be confirmed. mtc-usa.comresearchgate.net Further confirmation is achieved through tandem MS (MS/MS) experiments, where the parent ion is fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For UDP-glucose, common fragments include ions corresponding to UMP (m/z ~323) and UDP (m/z ~403), providing definitive structural confirmation. researchgate.net
Table 4: Typical ESI-MS Parameters for UDP-β-D-Glucose Analysis
| Parameter | Setting | Source |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.netasm.org |
| Spray Voltage | -2.7 kV to -4.2 kV | acs.orgnih.gov |
| Source/Capillary Temperature | 100°C - 350°C | acs.orgasm.org |
| Observed Ion | [M-H]⁻ | researchgate.net |
| Parent Ion (m/z) | ~565 | mtc-usa.comresearchgate.net |
| Characteristic Fragment Ions (m/z) | ~323 (UMP), ~403 (UDP) | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification
Spectroscopic Methods for Metabolite Profiling (e.g., NMR for UDP-sugar profiles)
Spectroscopic methods are indispensable for the identification and quantification of metabolites like UDP-β-D-Glucose. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful, non-destructive approach to analyze UDP-sugar profiles within complex biological samples.
Detailed Research Findings:
¹³C-NMR for Structural Characterization: A sensitive method utilizing ¹³C-enriched UDP-glucose has been developed for the in vitro characterization of polysaccharides. nih.govoup.com This technique allows for the direct structural analysis of newly synthesized polymers, confirming their de novo synthesis. nih.gov For instance, the synthesis of a uniformly labeled (1→3)-β-d-glucan from UDP-d-[U-¹³C]glucose has been successfully characterized using both liquid and solid-state ¹³C-NMR spectroscopy. nih.govoup.com The resulting spectra provide detailed information on the chemical shifts of the carbon atoms, which are comparable to well-known (1→3)-β-d-glucans. oup.com This method is significantly more sensitive than those using non-enriched polysaccharides, requiring as little as one hundred micrograms of product for analysis. nih.govoup.com
Proton NMR for Product Identification: One-dimensional proton NMR has been effectively used to confirm the identity of products derived from UDP-Glc. For example, in studies of UDP-GlcA decarboxylase, the product UDP-Xylose was confirmed by comparing its proton spectrum to that of a standard, showing a high degree of purity. pnas.org
NMR in Glycosyltransferase Studies: NMR is also employed to characterize the products of glycosyltransferase reactions. In a study involving Bacillus cereus glycosyltransferase GT1, NMR and high-resolution mass spectrometry were used to identify disaccharide-modified products formed from a 15HCM-β-d-glucoside and UDP-glucose. acs.org
| Spectroscopic Technique | Application in UDP-β-D-Glucose Research | Key Findings |
| ¹³C-NMR | Structural analysis of polysaccharides synthesized from ¹³C-enriched UDP-glucose. | Enables direct characterization of newly synthesized polymers and is over 100 times more sensitive than methods using non-enriched materials. nih.govoup.com |
| Proton NMR | Identification and purity assessment of enzymatic reaction products involving UDP-glucose. | Confirmed the identity and high purity of UDP-Xylose produced from UDP-GlcA. pnas.org |
| Combined NMR and MS | Characterization of glycosylated products from glycosyltransferase reactions. | Identified β-cellobiosyl and β-gentiobiosyl groups attached to an aglycone. acs.org |
Radiolabeling Studies for Pathway Elucidation and Enzyme Activity Assays
Radiolabeling is a classic and highly sensitive technique used to trace the metabolic fate of molecules like UDP-β-D-Glucose and to measure enzyme activities. By using radiolabeled substrates, researchers can follow the incorporation of the label into various downstream products, thereby elucidating metabolic pathways and quantifying enzyme kinetics.
Detailed Research Findings:
Tracing Polysaccharide Synthesis: The use of radioactive UDP-d-[U-¹⁴C]glucose has been instrumental in quantifying the in vitro synthesis of polysaccharides. oup.com For example, detergent extracts from blackberry cells were shown to incorporate glucose from radiolabeled UDP-Glc into a (1→3)-β-d-glucan product. oup.com This allows for the biochemical characterization of the newly synthesized polymer. oup.com
Identifying Enzyme Substrates: In studies of the protist Euglena gracilis, radiolabeled UDP-glucose was used to identify polypeptides that bind to this precursor, aiding in the purification of paramylon synthase. sun.ac.za
Confirming Enzyme Function: The function of UDP-GlcA decarboxylase was confirmed by using UDP-[¹⁴C]GlcA as a substrate. pnas.org The resulting radiolabeled product was identified as UDP-Xylose through thin-layer chromatography (TLC) and subsequent hydrolysis to radiolabeled xylose. pnas.org
Investigating Glycoprotein (B1211001) Processing: Metabolic labeling with [³⁵S]methionine/cysteine in cells expressing α1-antitrypsin mutants has been used to study the role of UDP-glucose:glycoprotein glucosyltransferase (UGGT1) in protein quality control. nih.gov
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques provide powerful tools to investigate the in vivo roles of genes and enzymes involved in UDP-β-D-Glucose metabolism. These approaches allow for the manipulation of gene expression to study the resulting phenotypic and metabolic consequences.
Altering gene expression through knockout (disabling a gene) or overexpression (increasing a gene's activity) in model organisms is a fundamental strategy to understand the function of specific genes related to UDP-β-D-Glucose.
Detailed Research Findings:
Arabidopsis thaliana as a Model: In Arabidopsis, knockout mutants of UDP-glucose pyrophosphorylase (UGPase) have been studied. diva-portal.org Even with as little as 10% of the normal UGPase activity, plants showed normal growth under controlled conditions, suggesting UGPase is not rate-limiting for carbohydrate synthesis in these conditions. diva-portal.org However, these mutants exhibited reduced fitness under field conditions. diva-portal.org Overexpression of a UDP-glucose dehydrogenase (BpUGDH) from paper mulberry in Arabidopsis led to increased soluble sugar content and hemicellulose accumulation, promoting vegetative growth. cas.cz
Fungal and Bacterial Systems: In the pathogenic fungus Cryptococcus neoformans, knockout studies of genes involved in UDP-glucose metabolism are proposed to investigate their role in the synthesis of the polysaccharide capsule, a key virulence factor. pnas.org In Campylobacter jejuni, knockout of the gene for Cj1423, an enzyme in the heptose biosynthesis pathway that utilizes UDP-glucose derivatives, has been performed. nih.gov
Leishmania Parasites: In Leishmania, targeted gene deletion of UGPase was found to primarily affect the expression of lipophosphoglycan, leading to reduced virulence. researchgate.net The inactivation of both UGPase and UDP-sugar pyrophosphorylase (USPase) results in parasite death, highlighting these as potential drug targets. researchgate.net
The creation of transgenic plants allows for the in-depth functional characterization of genes involved in UDP-β-D-Glucose pathways in a whole-organism context.
Detailed Research Findings:
Rice (Oryza sativa): Transgenic rice plants overexpressing the OsUGE1 gene, which encodes a UDP-glucose 4-epimerase, were developed. nih.gov Under low nitrogen conditions, these plants had higher sucrose (B13894) levels and lower cellulose (B213188) content in their shoots compared to wild-type plants. nih.gov They also exhibited altered hemicellulosic polysaccharide profiles. nih.gov
Arabidopsis thaliana: Transgenic Arabidopsis lines have been extensively used. For example, lines overexpressing soybean UDP-glycosyltransferase genes showed increased accumulation of specific flavonoid glycosides. oup.com Similarly, Arabidopsis plants transformed with a UDP-glucose dehydrogenase gene from paper mulberry under the control of its native promoter fused to a GUS reporter gene were used to study its expression patterns. cas.cz
Cotton (Gossypium hirsutum): The addition of UDP-Glc precursors to cotton ovule cultures has been shown to affect fiber development, and the expression of related genes was verified by qRT-PCR. frontiersin.org
Reverse chemical genetics involves the use of small molecule inhibitors to perturb the function of specific proteins, in this case, enzymes in the UDP-β-D-Glucose metabolic network. This approach can overcome the limitations of genetic studies, such as the lethality of certain gene knockouts.
Detailed Research Findings:
Inhibitors of UDP-sugar Pyrophosphorylases: A chemical library of 17,500 compounds was screened to identify inhibitors of UDP-glucose pyrophosphorylase (UGPase) and UDP-sugar pyrophosphorylase (USPase). nih.gov Several compounds were found to inhibit both enzymes. nih.govnih.gov One salicylamide (B354443) derivative, and its optimized analogs, proved to be effective inhibitors of Arabidopsis pollen germination and cell culture growth. nih.gov The inhibitory effects on pollen germination could be alleviated by the addition of UDP-glucose and UDP-galactose, confirming that the inhibitors targeted UDP-sugar formation. nih.gov These inhibitors are considered valuable tools for studying the in vivo roles of these pyrophosphorylases. nih.govtandfonline.com
| Inhibitor Type | Target Enzymes | Effect | Significance |
| Salicylamide derivatives | UGPase, USPase | Inhibit pollen germination and cell culture growth in Arabidopsis. nih.gov | Provide a chemical tool to study UDP-sugar formation in vivo, overcoming limitations of genetic approaches. nih.govnih.gov |
Analyzing gene expression patterns provides insights into the regulation of UDP-β-D-Glucose metabolism under different developmental stages, tissue types, and environmental conditions.
Detailed Research Findings:
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is widely used to quantify the expression levels of specific genes. In upland cotton, the expression of UDP-glucose dehydrogenase (UGD) genes was analyzed in fiber samples at different developmental stages. frontiersin.org In barley, qRT-PCR revealed distinct expression patterns for three different UDP-glucose 4-epimerase (HvUGE) genes in various organs. portlandpress.com In Nicotiana benthamiana, qRT-PCR was used to determine the relative expression levels of UGT genes in response to viral infection. nih.gov
Reporter Gene Lines: Reporter genes, such as β-glucuronidase (GUS), are fused to the promoter of a gene of interest to visualize its expression pattern. In Arabidopsis, reporter gene lines for UGDs indicated that their expression is localized in growing tissues. oup.com The promoter of a paper mulberry UGDH gene fused to GUS showed high expression in transgenic Arabidopsis seedlings, with induction by low temperature and various phytohormones. cas.cz
Microarray Analysis: Publicly available microarray data, such as from AtGenexpress, has been used to supplement and confirm gene expression patterns of UGD genes in Arabidopsis. oup.com
Reverse Chemical Genetics Using Specific Inhibitors
Structural Biology Techniques for Enzyme-Substrate Interactions and Conformation
Visualizing the three-dimensional (3D) structure of enzymes in complex with UDP-β-D-glucose is paramount for understanding the molecular basis of substrate recognition, specificity, and catalysis.
X-ray crystallography is a powerful technique that provides atomic-resolution 3D structures. It involves crystallizing a purified protein, in this case, an enzyme, in complex with its substrate, UDP-glucose (or a non-hydrolyzable analog to trap the complex). These crystals are then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the enzyme-substrate complex. rcsb.org
Crystal structures have revealed intricate details of how enzymes bind UDP-glucose. For instance, the structure of T4 phage beta-glucosyltransferase (BGT) complexed with UDP-glucose showed how the substrate is positioned in the active site and identified Asp100 as the catalytic base essential for the transfer reaction. nih.gov Similarly, the crystal structure of UDP-galactose 4-epimerase with a bound NADH/UDP-glucose abortive complex identified key amino acid residues like Ser 124, Tyr 149, and Asn 179 as being critical for binding the glucose moiety. wisc.edu These structures provide a static snapshot that is invaluable for understanding the precise interactions—such as hydrogen bonds and hydrophobic contacts—that govern substrate binding and specificity. wisc.edunih.gov
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of proteins and large macromolecular complexes in their near-native state. portlandpress.com Unlike crystallography, Cryo-EM does not require the formation of crystals, which can be a major bottleneck, especially for large, flexible, or membrane-bound proteins. nih.govnih.gov In Cryo-EM, a purified sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice and imaged with an electron microscope. pdbj.org Thousands of 2D images of individual particles are then computationally combined to reconstruct a 3D model. pdbj.org
When experimental structures from X-ray crystallography or Cryo-EM are not available, homology modeling (or comparative modeling) can be used to generate a predicted 3D structure of a target protein. nih.gov This computational method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the "template") that has a sufficiently high sequence similarity to the target protein. frontiersin.orgtandfonline.com The sequence of the target protein is then aligned to the template sequence, and a 3D model is built based on the template's structural framework. tandfonline.commdpi.com
Homology modeling has been widely applied to the study of UDP-glucuronosyltransferases (UGTs), a critical family of enzymes that are difficult to crystallize due to their membrane-bound nature. nih.govnih.gov By using crystal structures of related plant and bacterial glycosyltransferases as templates, researchers have built models of human UGTs like UGT1A1 and UGT1A6. nih.govtandfonline.comnih.gov These models, while predictive, are invaluable for:
Identifying key domains: Models can delineate the N-terminal domain (which typically binds the acceptor substrate) and the C-terminal domain (which binds the UDP-sugar donor). nih.govfrontiersin.org
Predicting binding pockets: By docking UDP-glucose or its analog UDP-glucuronic acid into the model, scientists can predict which amino acid residues are crucial for binding the sugar and the uridine (B1682114) diphosphate (B83284) moiety. frontiersin.orgnih.govfrontiersin.org
Guiding experimental studies: The structural hypotheses generated from homology models can be tested experimentally through site-directed mutagenesis, where predicted key residues are altered to assess their impact on enzyme activity. frontiersin.org For instance, modeling of UGT1A10, followed by mutagenesis, confirmed the importance of residues K314 and K404 in binding UDP-glucuronic acid. frontiersin.org
| Enzyme/Complex | Method | Organism | Key Findings | PDB ID / Reference |
|---|---|---|---|---|
| O-GlcNAc transferase (OGT)-UDP-peptide complex | X-ray Crystallography | Human | Revealed mechanism of peptide substrate recognition. | nih.gov |
| UDP-galactose 4-epimerase-NADH-UDP-glucose complex | X-ray Crystallography | E. coli | Identified residues Ser124, Tyr149, Asn179 in glucose binding. | wisc.edu |
| Oligosaccharyltransferase (OST-A and OST-B) | Cryo-EM | Human | Determined architecture of large membrane complexes. | nih.gov |
| UDP-glucose dehydrogenase (hUGDH) | Cryo-EM | Human | Showed equilibrium between active and inactive states. | nih.gov |
| UDP-glucuronosyltransferase 1A1 (UGT1A1) | Homology Modeling | Human | Modeled complete monomeric structure and membrane orientation. | nih.gov |
| UDP-glucuronosyltransferase 1A10 (UGT1A10) | Homology Modeling | Human | Predicted and confirmed key residues for UDPGA binding. | frontiersin.org |
Comparative and Evolutionary Aspects of Udp β D Glucose Metabolism
Evolutionary Divergence of Pyrophosphorylases Across Domains of Life
The primary enzyme responsible for the synthesis of UDP-Glc is UDP-glucose pyrophosphorylase (UGPase), which catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-Glc and pyrophosphate. csic.esportlandpress.com While the function of UGPase is ubiquitous across all domains of life—Bacteria, Archaea, and Eukarya—phylogenetic studies have revealed a profound evolutionary divergence between the enzymes found in prokaryotes and eukaryotes. csic.esresearchgate.netportlandpress.com
A systematic analysis of UDPGP (UDP-glucose pyrophosphorylase) family proteins from 76 different species identified three major clades: UDP-N-acetylglucosamine pyrophosphorylase (UAP), UDP-sugar pyrophosphorylase (USP), and UDP-glucose pyrophosphorylase (UGP). nih.govnih.gov Within these clades, members of UAP, USP, and a subgroup of UGP known as UGP-B were found to be relatively conserved, while the UGP-A subgroup showed more variation. nih.govnih.gov Notably, homologous sequences for UGP-B and USP are found only in plants, indicating a diversification of these enzymes within the plant kingdom. nih.govnih.gov
Species-Specific Roles and Pathways (e.g., Bacterial Virulence Factors, Plant vs. Animal Glycogen (B147801) Synthesis)
While UDP-Glc is a universally important precursor, its specific applications and the nuances of its metabolism can vary significantly between different species and domains of life.
Bacterial Virulence: In many pathogenic bacteria, UDP-Glc is a critical precursor for the synthesis of essential virulence factors. csic.esnih.gov It is a building block for the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria and for the formation of protective polysaccharide capsules in both Gram-negative and Gram-positive species. csic.esresearchgate.netasm.org These surface structures are crucial for evading the host's immune system. ebi.ac.ukacs.org For instance, in Streptococcus pneumoniae, UDP-glucuronic acid, derived from the oxidation of UDP-Glc, is a necessary component of the capsular polysaccharide, which is a key determinant of its virulence. csic.es
Plant vs. Animal Glycogen Synthesis: A major point of divergence between plants and animals is in the synthesis of their primary glucose storage polysaccharides. In animals, UDP-Glc is the direct glucosyl donor for the synthesis of glycogen, a highly branched polymer of glucose. portlandpress.comlibretexts.orgnih.gov The enzyme glycogen synthase catalyzes the addition of glucose units from UDP-Glc to a growing glycogen chain. nih.gov
In contrast, plants synthesize starch, which is composed of amylose (B160209) and amylopectin. For starch synthesis, the activated glucose donor is not UDP-Glc but rather ADP-glucose. nih.govsnggdcg.ac.injove.com In plants, UDP-Glc's primary roles are in the synthesis of sucrose (B13894) (the main transport sugar) and structural polysaccharides like cellulose (B213188) and hemicellulose, which form the plant cell wall. portlandpress.comnih.govdiva-portal.org This fundamental difference in the choice of nucleotide sugar for storage polysaccharide synthesis represents a major evolutionary split in carbohydrate metabolism between the two kingdoms.
| Feature | Animals | Plants | Bacteria |
| Storage Polysaccharide | Glycogen | Starch | Glycogen |
| Primary Glucosyl Donor for Storage | UDP-Glucose | ADP-Glucose | ADP-Glucose (typically) libretexts.org |
| Primary Role of UDP-Glucose | Glycogen synthesis, Glycosylation | Sucrose & Cell Wall Synthesis | LPS, Capsule & Peptidoglycan Synthesis libretexts.orglibretexts.org |
Evolutionary Conservation of Core Metabolic and Glycosylation Functions
Despite the divergences, the fundamental role of UDP-Glc as a precursor for glycosylation is highly conserved across evolution. plos.orgnih.gov Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification essential for a wide range of cellular processes, including protein folding, cell-cell recognition, and signaling. nih.govfor2509.de The core enzymatic pathways that utilize UDP-Glc to create these complex glycans are conserved from yeast to mammals. plos.orgnih.gov
The enzymes involved in glycan synthesis show conservation in their sequences, and the positions of glycosylation on many proteins are also conserved, highlighting their functional importance. nih.gov The central position of UGPase in producing the UDP-Glc required for these reactions underscores its conserved importance. portlandpress.comportlandpress.com Studies using evolutionary rate covariation (ERC) have shown strong evolutionary links not only within specific glycosylation pathways but also between different ones (e.g., N-linked, O-linked, and GPI anchor synthesis), suggesting a co-evolutionary pressure to maintain the entire glycosylation machinery. plos.org This conservation is so critical that defects in these pathways can lead to severe genetic diseases in humans, known as Congenital Disorders of Glycosylation (CDG). nih.govnih.gov
Adaptation of UDP-Glucose Metabolism in Pathogenic Organisms
Pathogenic organisms have evolved to specifically adapt their UDP-Glc metabolic pathways to enhance their survival and virulence within a host. researchgate.netasm.org A primary strategy involves using UDP-Glc to build protective outer layers.
The synthesis of capsular polysaccharides, which cloak the bacterium from the host immune system, is heavily dependent on the availability of UDP-Glc and its derivatives. csic.esebi.ac.uk Enzymes such as UDP-glucose dehydrogenase (UGDH), which converts UDP-Glc to UDP-glucuronic acid, are essential for creating these capsules in pathogens like Streptococcus pyogenes and Xanthomonas campestris and are considered key virulence factors. acs.orgebi.ac.ukfrontiersin.org In Proteus mirabilis, knockout mutants for the genes encoding UGPase (galU) and UGDH (ugd) showed extreme sensitivity to the antimicrobial polypeptide polymyxin (B74138) B, had altered LPS structures, and were defective in virulence. asm.org
Some pathogens have also developed mechanisms to interfere with the host's use of UDP-Glc. For instance, certain bacteria possess UDP-glucose hydrolases that can degrade UDP-Glc released by damaged host cells. scirp.orggriffith.edu.au Since extracellular UDP-Glc can act as a "danger signal" to activate the host's innate immune response via the P2Y14 receptor, the degradation of this signal by bacterial enzymes may represent a virulence mechanism to abrogate host defenses. scirp.orggriffith.edu.au
Furthermore, the intracellular pathogen Chlamydia trachomatis has evolved a remarkable adaptation. It co-opts a host cell transporter to import UDP-Glc directly into the vacuole where it resides. elifesciences.org Inside this protected compartment, a bacterial glycogen synthase, unusually capable of using UDP-Glc (whereas most bacterial synthases use ADP-Glc), synthesizes glycogen. elifesciences.org This allows the pathogen to sequester host cell glucose resources for its own use, demonstrating a sophisticated adaptation of UDP-Glc metabolism to support infection. elifesciences.org
Future Directions and Emerging Research Avenues
Elucidation of Novel Signaling Pathways and Identification of Plant-Specific Receptors
While UDP-glucose is a well-established extracellular signaling molecule in animals, its role as a signal in plants is an area of growing interest. frontiersin.orgnih.gov Recent studies suggest that fluctuations in UDP-glucose levels, both endogenous and exogenously applied, can trigger significant downstream responses, including alterations in growth and programmed cell death. nih.gov This points towards the existence of specific signaling pathways initiated by UDP-glucose.
A major hurdle in this area is the identification of plant-specific receptors for UDP-glucose. In animals, G-protein coupled receptors (GPCRs) are known to sense extracellular UDP-glucose. nih.govnih.gov While plants also possess GPCRs, and some have been linked to sugar sensing, a specific receptor for UDP-glucose has yet to be identified. nih.gov The discovery of such a receptor would be a landmark achievement, opening the door to dissecting the downstream signaling cascade. Researchers are exploring the possibility that UDP-glucose may act as a damage-associated molecular pattern (DAMP) in plants, signaling cellular stress or injury. nih.gov
Future research will likely focus on:
Genetic and biochemical screens to identify mutant plants with altered responses to UDP-glucose, which could lead to the discovery of receptor and signaling components.
Affinity-based proteomics using labeled UDP-glucose analogs to pull down and identify interacting proteins, including potential receptors.
Investigating the interplay between UDP-glucose signaling and other known signaling pathways, such as those for hormones and other sugars like sucrose (B13894) and glucose. frontiersin.org
Comprehensive Analysis of Post-Translational Modifications and Their Functional Impact on UDP-Glucose Metabolizing Enzymes
The enzymes responsible for the synthesis and interconversion of UDP-glucose are subject to a variety of post-translational modifications (PTMs), which play a crucial role in regulating their activity, stability, and localization. researchgate.netsci-hub.se These modifications allow for rapid and fine-tuned control of UDP-glucose pools in response to changing cellular needs and environmental cues.
Key enzymes like UDP-glucose pyrophosphorylase (UGPase) and sucrose synthase (SuSy) are known to be regulated by PTMs. researchgate.net For instance, UGPase activity can be modulated by phosphorylation, ubiquitination, and acetylation. numberanalytics.com Redox modifications, such as S-glutathionylation, have also been shown to impact UGPase activity, particularly under conditions of oxidative stress. frontiersin.orgmdpi.com
Emerging research is focused on:
Systematic identification and mapping of PTM sites on all enzymes involved in UDP-glucose metabolism using advanced mass spectrometry techniques. sci-hub.se
Functional characterization of specific PTMs to understand how they alter enzyme kinetics, allosteric regulation, protein-protein interactions, and subcellular localization. sci-hub.se
Investigating the crosstalk between different types of PTMs and how they are integrated to provide a coordinated response. sci-hub.se
Table 1: Known Post-Translational Modifications of Plant UDP-Glucose Producing Enzymes
| Enzyme | Modification Type | Observed Effect | Reference |
| UDP-glucose pyrophosphorylase (UGPase) | Phosphorylation | Can activate or inhibit activity depending on the site. numberanalytics.comdiva-portal.org | numberanalytics.comdiva-portal.org |
| Ubiquitination | Targets the enzyme for degradation. numberanalytics.com | numberanalytics.com | |
| Acetylation | Can alter enzyme activity and protein interactions. numberanalytics.com | numberanalytics.com | |
| N-glycosylation | Documented in rice and maize UGPases. frontiersin.org | frontiersin.org | |
| S-glutathionylation | Occurs during oxidative stress. frontiersin.org | frontiersin.org | |
| Binding to 14-3-3 proteins | Observed in barley and Arabidopsis. frontiersin.org | frontiersin.org | |
| Sucrose Synthase (SuSy) | Phosphorylation | Modulates enzyme function. | sci-hub.se |
Advanced Structural and Mechanistic Insights into Glycosyltransferases and Nucleotide Sugar Transporters
Glycosyltransferases (GTs) and nucleotide sugar transporters (NSTs) are two critical classes of proteins that utilize UDP-glucose. GTs transfer the glucose moiety to various acceptor molecules, while NSTs transport UDP-glucose across endomembrane compartments like the Golgi apparatus and endoplasmic reticulum. nih.govuvic.ca Understanding the three-dimensional structures and reaction mechanisms of these proteins is fundamental to comprehending how UDP-glucose is utilized in glycosylation pathways.
Recent advances in X-ray crystallography and cryo-electron microscopy have begun to provide high-resolution structures of GTs and NSTs. oup.comnih.govelifesciences.org These structures offer invaluable insights into substrate recognition, catalysis, and the conformational changes that occur during the transport cycle. uvic.canih.gov For example, the crystal structure of a GDP-mannose transporter has shed light on the architecture and substrate selectivity of NSTs. nih.govnih.gov
Future research in this area will aim to:
Solve the structures of a wider variety of plant GTs and NSTs, including those with different substrate specificities and from different plant species.
Capture these proteins in different conformational states (e.g., substrate-free, substrate-bound, and intermediate states) to create molecular "movies" of their mechanisms. nih.gov
Use computational modeling and molecular dynamics simulations to complement structural data and predict the effects of mutations on protein function.
Integration of Omics Data (e.g., Metabolomics, Proteomics, Transcriptomics) for Systems-Level Understanding of UDP-Glucose Dynamics
To fully appreciate the role of UDP-glucose in cellular physiology, it is essential to move beyond the study of individual enzymes and pathways and adopt a systems-level perspective. The integration of multiple "omics" datasets—including metabolomics (measuring metabolite levels), proteomics (measuring protein abundance and PTMs), and transcriptomics (measuring gene expression)—provides a powerful approach to achieve this.
By combining these large-scale datasets, researchers can build comprehensive models of UDP-glucose metabolism and its connections to other cellular processes. For example, correlating changes in the transcriptome and proteome with fluctuations in the metabolome under different conditions (e.g., stress, development) can reveal novel regulatory networks and control points. This approach can help identify which enzymes and transporters are critical for modulating UDP-glucose pools in specific tissues or in response to particular stimuli. diva-portal.org
Future directions include:
Developing more sophisticated computational tools and models to integrate and analyze multi-omics data.
Applying these approaches to study UDP-glucose dynamics in different cell types and subcellular compartments to understand spatial regulation.
Using systems biology to predict the metabolic consequences of genetic or environmental perturbations, which could have applications in crop improvement and biotechnology.
Development of Highly Specific Chemical Probes and Inhibitors for Dissecting Complex Biological Roles
Highly specific chemical probes and inhibitors are invaluable tools for studying the function of enzymes and pathways in a temporal and dose-dependent manner, often overcoming the limitations of genetic approaches like mutant lethality. nih.gov The development of such molecules for enzymes involved in UDP-glucose metabolism is a key research priority.
Recently, chemical library screening has successfully identified compounds that inhibit UDP-glucose pyrophosphorylase (UGPase) and UDP-sugar pyrophosphorylase (USPase). nih.gov Some of these inhibitors have been shown to affect plant processes like pollen germination, and their effects can be rescued by the addition of UDP-glucose, confirming their on-target activity. nih.gov Furthermore, photoaffinity probes, such as 5-azido-UDP-glucose, have been developed to identify and map the active sites of UDP-glucose-binding proteins. nih.govoup.com
The development of UDP-glucose analogues has also been instrumental as mechanistic probes. For instance, UDP-7-deoxy-α-d-gluco-hept-6-ulopyranose, which mimics a proposed reaction intermediate, acts as a competitive inhibitor of UDP-glucose dehydrogenase. acs.org
Future efforts in this area will focus on:
High-throughput screening of larger and more diverse chemical libraries to identify novel and more potent inhibitors for a wider range of UDP-glucose metabolizing enzymes. nih.gov
Structure-based drug design and chemical optimization of lead compounds to improve their specificity and efficacy. mdpi.com
Development of fluorescent probes to visualize the localization and dynamics of UDP-glucose and its metabolizing enzymes within living cells. nih.gov
Creation of probes for specific protein classes , such as the UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT), to better understand their roles in processes like protein quality control in the endoplasmic reticulum. jst.go.jp
Table 2: Examples of Chemical Probes and Inhibitors Targeting UDP-Glucose Metabolism
| Compound Type | Target Enzyme(s) | Application | Reference |
| Salicylamide (B354443) derivatives (e.g., cmp #6) | UGPase, USPase | Inhibition of pollen germination and cell culture growth. | nih.gov |
| 5-azido-UDP-glucose | UDP-glucose binding proteins | Photoaffinity labeling of active sites. | nih.govoup.com |
| UDP-7-deoxy-α-d-gluco-hept-6-ulopyranose | UDP-glucose dehydrogenase | Competitive inhibitor and mechanistic probe. | acs.org |
| GAL-012 | UGP2, GALT, AGX1/UAP1 | Potential anticancer agent by inhibiting UDP-hexose biosynthesis. | mdpi.com |
Investigating the Spatiotemporal Dynamics and Compartmentalization of UDP-Glucose Metabolism within Cells
UDP-glucose metabolism is not uniformly distributed throughout the cell but is compartmentalized within different organelles, including the cytosol, Golgi apparatus, endoplasmic reticulum, and potentially even mitochondria and glycosomes in certain organisms. researchgate.netasm.orghmdb.ca This compartmentalization is crucial for separating anabolic and catabolic pathways and for efficiently channeling UDP-glucose to specific downstream processes like cell wall synthesis or glycosylation.
For example, in plant cells, the bulk of UDP-glucose synthesis for sucrose production occurs in the cytosol, while UDP-glucose is transported into the Golgi for the synthesis of hemicelluloses and pectins. diva-portal.orgoup.com The transport of UDP-glucose into these organelles is mediated by specific nucleotide sugar transporters (NSTs). annualreviews.orgmdpi.com The activity and localization of enzymes can also vary between different cell types, such as the mesophyll and bundle sheath cells in C4 plants. oup.com In trypanosomes, a unique dual localization of UDP-glucose synthesis occurs in both the cytosol and specialized peroxisomes called glycosomes. asm.org
Future research will need to employ advanced techniques to unravel the complexities of this metabolic compartmentalization:
In situ imaging techniques , such as fluorescent protein tagging and biosensors, to visualize the localization of enzymes and the concentration of UDP-glucose in real-time within living cells.
Organelle-specific proteomics and metabolomics to quantify the proteins and metabolites present in different subcellular compartments.
Metabolic flux analysis incorporating compartmentalization to model the flow of carbon through the UDP-glucose network across different organelles.
By pursuing these emerging research avenues, the scientific community will gain a deeper and more integrated understanding of the multifaceted roles of UDP-β-D-glucose, paving the way for potential applications in agriculture, biotechnology, and medicine.
Q & A
Q. What is the biochemical role of UDP-β-D-Glucose (sodium salt) in glycosylation reactions?
UDP-β-D-Glucose serves as a critical glycosyl donor in enzymatic reactions catalyzed by glucosyltransferases, facilitating the transfer of glucose to acceptor molecules (e.g., lipids, proteins, or other sugars). It is central to glycogen biosynthesis and plant secondary metabolite pathways, such as stachyose and salidroside synthesis . For experimental use, ensure enzymatic purity (≥80%) via HPLC validation to avoid side reactions .
Q. How should UDP-β-D-Glucose sodium salt be stored to maintain stability?
Store lyophilized powder under inert nitrogen gas at -20°C for long-term stability. For solutions, use -80°C to prevent hydrolysis or enzymatic degradation. Avoid exposure to moisture, as the compound is hygroscopic . Pre-aliquot working solutions to minimize freeze-thaw cycles .
Q. What purity specifications are essential for UDP-β-D-Glucose sodium salt in enzymatic assays?
Enzymatic-grade purity (≥80%) is critical to avoid contamination by UDP-glucose 6-dehydrogenase (UGDH) or phosphatases, which could skew results. Validate purity via enzymatic activity assays or chromatographic methods (e.g., ion-pair HPLC coupled with mass spectrometry) .
Advanced Research Questions
Q. How can batch-to-batch variability of UDP-β-D-Glucose sodium salt be mitigated in sensitive bioassays?
Request additional quality control (QC) metrics from suppliers, including:
- Peptide content analysis to standardize concentrations.
- Salt/water content quantification (e.g., Karl Fischer titration).
- Impurity profiling via LC-MS to identify degradation products (e.g., UDP or free glucose). For receptor studies, validate agonist activity across batches using P2Y14 receptor-binding assays .
Q. What methods are optimal for quantifying UDP-β-D-Glucose in complex biological matrices?
- Ion Chromatography-High-Resolution Mass Spectrometry (IC-HRMS): Resolves UDP-β-D-Glucose from isomers (e.g., UDP-α-D-Glucose) and detects low nM concentrations in cell lysates .
- Enzymatic Assays: Couple with UDP-glucose dehydrogenase (UGDH) to measure NADH production spectrophotometrically at 340 nm .
Q. How does UDP-β-D-Glucose interact with the P2Y14 receptor, and what experimental approaches are used to study this interaction?
UDP-β-D-Glucose is a potent agonist of the P2Y14 receptor (EC₅₀ = 0.35 μM), modulating immune and metabolic responses. Key methodologies include:
- cAMP Inhibition Assays: Measure receptor activation via inhibition of forskolin-induced cAMP production in transfected HEK293 cells .
- Calcium Mobilization: Use fluorescent dyes (e.g., Fluo-4) to track intracellular Ca²⁺ flux in response to ligand binding .
Q. What factors influence the metabolic flux of UDP-β-D-Glucose in cellular systems?
- Enzyme Kinetics: Competing pathways (e.g., glycogen synthase vs. UGDH) alter flux. Use isotopic tracing (¹³C-glucose) to map carbon allocation .
- Environmental Variables: pH (optimal range: 7.0–7.5) and temperature (25–37°C) affect enzyme activity. Include controls for buffer composition (e.g., Mg²⁺ for glycosyltransferases) .
- Inhibitors: Test compounds like pyrophosphate analogs to block specific enzymatic steps .
Q. How can structural differences between UDP-α-D-Glucose and UDP-β-D-Glucose impact experimental outcomes?
The β-anomer’s axial C1-OH group confers distinct stereochemical specificity in glycosyltransferase reactions. For studies requiring β-form specificity:
- Validate anomeric purity via ¹H-NMR (β-anomer: δ 5.4–5.6 ppm; α-anomer: δ 5.1–5.3 ppm).
- Use enzymes with known β-selectivity (e.g., bacterial cellulose synthases) to avoid cross-reactivity .
Methodological Best Practices
- Handling in Cell-Based Assays: Pre-equilibrate UDP-β-D-Glucose in culture media to avoid osmotic shock. Use membrane-permeable analogs (e.g., acetoxymethyl esters) for intracellular delivery .
- Troubleshooting Data Contradictions: If pathway flux discrepancies arise, check for off-target effects using UDP-glucose epimerase knockout models or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
